2-Nitroanthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQBVOKHEKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189413 | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-69-4 | |
| Record name | 2-Nitroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3586-69-4
This technical guide provides a comprehensive overview of 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. This document details its chemical and physical properties, safety and handling protocols, synthetic methodologies, and metabolic pathways.
Chemical and Physical Properties
This compound is a yellow solid with the molecular formula C₁₄H₉NO₂.[1][2] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| Melting Point | 180.5 °C | [4] |
| Boiling Point | 364.52 °C (estimate) | [4] |
| Appearance | Yellow-orange solid | [5] |
| Solubility | Insoluble in water | [6] |
| LogP | 3.901 (estimate) | [7] |
| Vapor Pressure | Not available | |
| Density | 1.1814 (estimate) | [4] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Acute toxicity, inhalation | 4 |
| Specific target organ toxicity, single exposure | 3 (Respiratory tract irritation) |
| Specific target organ toxicity, repeated exposure | 1 |
This data is based on information for similar hazardous substances and may not be fully comprehensive for this compound.
Experimental Protocol for Safe Handling
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled as a powder, a respirator with a particulate filter is recommended.
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. If working with a solid, use techniques that minimize aerosolization.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Synthesis and Analysis
Synthetic Pathway
The synthesis of this compound is typically achieved through the direct nitration of anthracene. While various nitrating agents can be employed, a common method involves the use of nitric acid in an acetic acid solvent.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound based on common nitration procedures for aromatic compounds. For a detailed procedure, refer to J. Chem. Soc., 1965, 5377.
-
Dissolution: Dissolve anthracene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Cool the solution in an ice bath. Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude this compound.
-
Filtration: Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Metabolism and Toxicity
This compound is known to be a mutagen and a potential carcinogen. Its toxicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.
Metabolic Activation Pathway
The metabolic activation of this compound can occur through two primary pathways: nitroreduction and ring oxidation.
Caption: Metabolic activation of this compound.
The initial step in the primary metabolic activation pathway is the reduction of the nitro group, catalyzed by nitroreductases, to form nitrosoanthracene and subsequently N-hydroxyaminoanthracene. This N-hydroxyaminoanthracene is a reactive intermediate that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Alternatively, cytochrome P450 enzymes can oxidize the aromatic ring system to form dihydrodiols. These metabolites can also undergo further metabolism and contribute to the genotoxicity of this compound. Studies have shown that this compound is metabolized by rat liver microsomes into several products, including trans-5,6-dihydrodiol and trans-7,8-dihydrodiol. The mutagenicity of this compound is dependent on the metabolic reduction of the nitro group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1000. Synthesis of this compound and N-hydroxy-2-anthrylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. biospectra.us [biospectra.us]
An In-depth Technical Guide to the Synthesis and Purification of 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Nitroanthracene, a valuable building block in organic synthesis and materials science. Due to the challenges associated with the direct nitration of anthracene, which often yields a complex mixture of isomers, this guide focuses on a more controlled, indirect synthetic approach. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Synthesis of this compound
The direct nitration of anthracene typically leads to the formation of 9-nitroanthracene as the major product, making the isolation of the 2-isomer challenging. A more reliable and selective method involves a two-step process starting from the readily available 2-aminoanthracene. This process utilizes a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.
Synthetic Pathway Overview
The synthesis of this compound from 2-aminoanthracene can be visualized as a two-step process:
-
Diazotization: 2-Aminoanthracene is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Nitro-dediazoniation (Sandmeyer-type reaction): The diazonium salt is then treated with a nitrite source in the presence of a copper catalyst to introduce the nitro group onto the aromatic ring, releasing nitrogen gas.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction
This protocol is adapted from general procedures for the Sandmeyer reaction and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 2-Aminoanthracene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminoanthracene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the suspension with vigorous stirring.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Nitro-dediazoniation
-
In a separate beaker, prepare a solution of sodium nitrite (2 equivalents) and a catalytic amount of copper(I) oxide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the nitrite/catalyst solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to stir at low temperature for 1-2 hours and then let it warm to room temperature overnight.
-
The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
Purification of this compound
The crude product obtained from the synthesis may contain unreacted starting materials, by-products, and other impurities. A multi-step purification process involving column chromatography followed by recrystallization is recommended to obtain high-purity this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification
Step 1: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
Step 2: Recrystallization
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of a hot solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, acetic acid, or a mixed solvent system like ethanol/water).[1][2][3][4][5]
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
For complete crystallization, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3586-69-4 | [6][7] |
| Molecular Formula | C₁₄H₉NO₂ | [6][7] |
| Molecular Weight | 223.23 g/mol | [6][7] |
| Appearance | Yellowish solid | - |
| Melting Point | 182-184 °C | - |
| Boiling Point | 443.9 °C (predicted) | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm | - |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm | - |
| IR (Infrared) | Characteristic NO₂ stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹ | [8] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 223 | [6] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. It is always recommended to acquire and interpret spectra for the synthesized compound and compare them with literature values.
Conclusion
This guide provides a practical framework for the synthesis and purification of this compound. The described two-step synthetic route via a Sandmeyer-type reaction offers a more controlled and selective alternative to direct nitration. The detailed purification protocol, combining column chromatography and recrystallization, is designed to yield a high-purity product suitable for research and development applications. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
An In-depth Technical Guide to the Solubility of 2-Nitroanthracene in Organic Solvents
Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 2-nitroanthracene in common organic solvents is limited. This guide provides a comprehensive overview of the expected solubility characteristics based on its chemical structure, detailed experimental protocols for determining its solubility, and, for illustrative purposes, quantitative solubility data for the parent compound, anthracene. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.
Introduction
This compound (C₁₄H₉NO₂) is a nitrated polycyclic aromatic hydrocarbon (PAH). Its chemical structure, consisting of a three-ring aromatic system with a nitro group substituent, governs its physical and chemical properties, including its solubility. The large, nonpolar anthracene backbone suggests poor solubility in polar solvents like water, while the presence of the polar nitro group may slightly modulate its solubility in organic solvents compared to its parent compound, anthracene. Understanding the solubility of this compound is critical for a variety of research and development applications, including its use as a chemical intermediate, in toxicological studies, and in the development of analytical methods for its detection and quantification.
Expected Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents and more soluble in nonpolar and moderately polar organic solvents.[1] Aromatic solvents, such as benzene and toluene, and chlorinated solvents, like dichloromethane, are likely to be effective at dissolving this compound due to favorable π-π stacking interactions and dispersion forces. Ketones, such as acetone, and esters, like ethyl acetate, are also expected to be suitable solvents. Alcohols with shorter alkyl chains, such as methanol and ethanol, may exhibit lower solvating power for this largely nonpolar molecule.
Quantitative Solubility Data (Anthracene as a Surrogate)
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | - | Slightly Soluble |
| Benzene | - | Slightly Soluble |
| Carbon Disulfide | - | Slightly Soluble |
| Chloroform | - | Slightly Soluble |
| Diethyl Ether | - | Slightly Soluble |
| Ethanol | 16 | 0.076[2] |
| 19.5 | 0.19[2] | |
| 25 | 0.328[2] | |
| Hexane | - | 0.37[2] |
| Methanol | 19.5 | 0.18[2] |
| Toluene | 16.5 | 0.92[2] |
| 100 | 12.94[2] | |
| Xylene | - | Slightly Soluble |
Note: The term "Slightly Soluble" is used where specific quantitative data was not found in the cited sources, but the compound is known to dissolve to some extent.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound like this compound are the gravimetric method and the UV-Vis spectrophotometric method.
4.1. Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[3][4][5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[6]
-
-
Separation of Undissolved Solute:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100
-
Solubility (mol/L) = (Mass of dissolved solute / Molar mass of this compound) / Volume of solvent (L)
-
4.2. UV-Vis Spectrophotometric Method
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and follows the Beer-Lambert law.[7][8]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in step 1 of the gravimetric method to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a small, known volume of the clear supernatant from the saturated solution.
-
Dilute the sample accurately with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dlt.ncssm.edu [dlt.ncssm.edu]
- 8. ingentaconnect.com [ingentaconnect.com]
Unveiling the Environmental Presence of 2-Nitroanthracene: A Technical Guide on its Origins, Detection, and Quantification
For Immediate Release
This technical guide provides an in-depth exploration of the environmental prevalence of 2-nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). While not a direct product of natural biological processes, this compound emerges in the environment through the atmospheric transformation of its precursor, anthracene. This document, intended for researchers, scientists, and drug development professionals, delineates the formation pathways of this compound, collates quantitative data on its presence in various environmental matrices, and offers detailed experimental protocols for its analysis.
The Genesis of this compound: From Natural Precursors to Environmental Contaminant
The journey of this compound in the environment begins with anthracene, a polycyclic aromatic hydrocarbon (PAH) originating from both natural and anthropogenic sources. Natural sources of anthracene include the incomplete combustion of organic materials in events such as forest fires and volcanic eruptions. Anthropogenic activities, primarily the burning of fossil fuels, significantly contribute to the environmental load of anthracene.
Once in the atmosphere, anthracene undergoes chemical transformations that lead to the formation of this compound. The primary pathway involves the reaction of gas-phase anthracene with nitrogen dioxide (NO₂), a common atmospheric pollutant. This reaction is often facilitated by the presence of particulate matter and influenced by factors such as humidity.
dot```dot graph Formation_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Anthracene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Natural Sources\n(e.g., Forest Fires, Volcanoes)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Anthropogenic Sources\n(e.g., Fossil Fuel Combustion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Atmospheric Nitrogen Dioxide (NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
B -> A; C -> A; A -> E [label="Atmospheric Reaction"]; D -> E; }
Spectroscopic Profile of 2-Nitroanthracene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon of significant interest in environmental and toxicological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data interpretation and the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The presence of the electron-withdrawing nitro group causes a downfield shift for the protons on the same ring, particularly those in ortho and para positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will display signals for the 14 carbon atoms of the anthracene core. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a lower field. The chemical shifts of the other aromatic carbons are also influenced by the nitro group's substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C-2 |
| Data not available | Other aromatic carbons |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the aromatic system and the nitro group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~1620-1580 | Medium-Weak | Aromatic C=C stretching |
| ~1530-1500 | Strong | Asymmetric NO₂ stretching |
| ~1350-1330 | Strong | Symmetric NO₂ stretching |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Note: The values presented are typical for aromatic nitro compounds. Specific peak positions may vary slightly.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The homogeneous mixture is then transferred to a pellet press.
-
A pressure of several tons is applied to form a thin, transparent KBr pellet.
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The spectrum is expected to show multiple absorption bands characteristic of the anthracene chromophore, with shifts induced by the nitro substituent.
Table 4: Predicted UV-Vis Spectral Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as ethanol or acetonitrile.
-
Serial dilutions are performed to obtain solutions of varying concentrations.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
Data Acquisition:
-
The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
-
The absorbance of the sample solutions is measured over a wavelength range of approximately 200-500 nm.
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Spectroscopic Data Interpretation and Molecular Structure
The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed picture of the molecular structure of this compound. The logical relationship between these techniques and the information they provide is illustrated in the diagram below.
Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.
Thermal Stability and Decomposition of 2-Nitroanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal decomposition of 2-Nitroanthracene is limited. This guide is based on established principles of thermal analysis, general knowledge of the decomposition of nitroaromatic compounds, and data from analogous compounds. The quantitative data and decomposition pathways presented should be considered illustrative until specific experimental validation for this compound is available.
Introduction
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of interest in various research fields, including environmental science and toxicology. As with many nitroaromatic compounds, its thermal stability is a critical parameter for safe handling, storage, and processing. The presence of the nitro group, an energetic functional group, can significantly influence the molecule's decomposition profile, potentially leading to rapid exothermic reactions if subjected to elevated temperatures. Understanding the thermal behavior of this compound is therefore essential for assessing its thermal hazards and predicting its fate in thermal processes.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It covers the theoretical background of nitroaromatic decomposition, describes the key experimental techniques used for thermal analysis, and presents plausible decomposition pathways.
Thermal Stability of Nitroaromatic Compounds
The thermal stability of nitroaromatic compounds is primarily dictated by the C-NO₂ bond dissociation energy. The decomposition of these compounds can be initiated by the homolytic cleavage of this bond, which is often the rate-determining step. The stability is also influenced by the number and position of nitro groups on the aromatic ring, as well as the presence of other substituents. In general, increasing the number of nitro groups tends to decrease the thermal stability.
For many nitroaromatic compounds, thermal decomposition is an autocatalytic process, where the initial decomposition products can accelerate further decomposition. This can lead to runaway reactions if not properly controlled.
Quantitative Thermal Decomposition Data
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Conditions |
| Onset Decomposition Temp. (T_onset) | Data Not Available | Heating Rate, Atmosphere |
| Temperature of Max. Weight Loss (T_max) | Data Not Available | Heating Rate, Atmosphere |
| Final Residue at T > 600°C (%) | Data Not Available | Heating Rate, Atmosphere |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Conditions |
| Melting Point (T_m) | ~180.5 °C | Heating Rate, Atmosphere |
| Onset Exotherm Temp. (T_onset) | Data Not Available | Heating Rate, Atmosphere |
| Peak Exotherm Temp. (T_peak) | Data Not Available | Heating Rate, Atmosphere |
| Heat of Decomposition (ΔH_d) | Data Not Available | Heating Rate, Atmosphere |
| Activation Energy (E_a) | Data Not Available | Method (e.g., Kissinger) |
Plausible Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through complex reaction pathways. Based on the known behavior of other nitroaromatic compounds, the initial steps are likely to involve either the homolysis of the C-NO₂ bond or a nitro-nitrite isomerization.
-
C-NO₂ Bond Homolysis: This pathway involves the breaking of the carbon-nitro bond to form an anthracenyl radical and a nitrogen dioxide radical. This is a common initiation step for the decomposition of many nitroaromatic compounds.
-
Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a nitrite group (-ONO). The resulting nitrite is unstable and readily cleaves at the O-NO bond to form an anthracenyloxy radical and nitric oxide.
Following these initial steps, a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and fragmentation of the aromatic ring system, would lead to the formation of various gaseous products such as CO, CO₂, NOx, and water, along with solid carbonaceous residues.
Caption: Plausible initial decomposition pathways for this compound.
Experimental Protocols
The thermal stability and decomposition of this compound would be experimentally investigated using a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature and to identify the temperature ranges of decomposition.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to determine the heat of decomposition.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher pressures).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The area under the exothermic peak is integrated to determine the heat of decomposition (ΔH_d).
-
By performing experiments at multiple heating rates, the activation energy (E_a) of the decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
Caption: General experimental workflow for TGA and DSC analysis.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
A very small amount of the this compound sample (micrograms to low milligrams) is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.
-
The decomposition products are swept by a carrier gas into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
-
By conducting pyrolysis at different temperatures, the evolution of different decomposition products as a function of temperature can be studied, providing insights into the decomposition mechanism.
Safety Considerations
Nitroaromatic compounds should be handled with caution due to their potential thermal instability and the hazardous nature of their decomposition products. When conducting thermal analysis, it is crucial to use small sample sizes and to ensure that the experimental setup is adequately ventilated. The potential for rapid pressure buildup in sealed DSC pans should be considered, and appropriate high-pressure crucibles should be used if necessary.
Conclusion
Toxicological Profile of 2-Nitroanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Nitroanthracene (2-NA), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant toxicological interest due to its mutagenic and potential carcinogenic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound. The document summarizes key findings on its metabolism, genotoxicity, and the molecular mechanisms underlying its toxic effects. All quantitative data are presented in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3586-69-4 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Information not available | |
| Solubility | Information not available |
Toxicology
Acute Toxicity
Subchronic and Chronic Toxicity
Comprehensive subchronic or chronic toxicity and carcinogenicity studies specifically for this compound were not identified in the available literature.
Metabolism and Metabolic Activation
The metabolism of this compound is a critical factor in its toxicity, as it involves metabolic activation to reactive intermediates that can interact with cellular macromolecules.
Experimental Protocol: In Vitro Metabolism with Rat Liver Microsomes
The metabolism of this compound has been investigated using liver microsomes from rats pre-treated with 3-methylcholanthrene, an inducer of cytochrome P450 enzymes.
Protocol: [2]
-
Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats pre-treated with 3-methylcholanthrene.
-
Incubation Mixture: The incubation mixture typically contained this compound, the microsomal preparation, and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Conditions: Incubations were carried out aerobically at 37°C for a specific duration. For hypoxic conditions, the incubation was performed under a nitrogen atmosphere.
-
Metabolite Extraction: After incubation, the reaction was stopped, and the metabolites were extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: The extracted metabolites were analyzed and identified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathways
Under aerobic conditions, this compound is metabolized by rat liver microsomes to several ring-oxidized products. The major metabolic pathway involves both nitroreduction and ring-oxidation.[2]
Identified Aerobic Metabolites: [2]
-
2-NA trans-5,6-dihydrodiol
-
2-NA trans-7,8-dihydrodiol
-
2-NA 7-keto-5,6,7,8-tetrahydro-trans-5,6-diol
-
2-NA 6-keto-5,6,7,8-tetrahydro-trans-7,8-diol
-
2-nitro-9,10-anthraquinone
-
2-NA 5,6,7,8-tetrahydrotetrol
Under hypoxic conditions, the primary metabolite formed is 2-aminoanthracene, a product of nitroreduction.[2] These findings suggest that 2-NA can be activated to mutagenic products through two main pathways: direct nitroreduction and ring-oxidation followed by nitroreduction.[2]
Genotoxicity
This compound has been shown to be mutagenic in bacterial reverse mutation assays.
Ames Test (Salmonella typhimurium)
Experimental Protocol: Ames Test [2][3]
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. For investigating the role of nitroreductases, nitroreductase-deficient strains (e.g., TA98NR) and esterification-deficient strains (e.g., TA98/1,8-DNP₆) are also employed.
-
Metabolic Activation: The assay is conducted both in the presence and absence of a metabolic activation system (S9 mix), which is typically derived from the liver of Aroclor 1254-induced rats.
-
Procedure (Plate Incorporation Method): A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and with or without S9 mix is added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mutagenicity Data
This compound and some of its metabolites have demonstrated mutagenic activity in Salmonella typhimurium strain TA98.[2]
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Activity (revertants/nmol) | Reference |
| This compound | TA98 | - | ~150 | [2] |
| This compound | TA98 | + | ~300 | [2] |
| 2-NA trans-5,6-dihydrodiol | TA98 | - | ~100 | [2] |
| 2-NA trans-5,6-dihydrodiol | TA98 | + | ~250 | [2] |
| 2-NA trans-7,8-dihydrodiol | TA98 | - | ~200 | [2] |
| 2-NA trans-7,8-dihydrodiol | TA98 | + | ~400 | [2] |
| 2-Aminoanthracene | TA98 | - | Not mutagenic | [2] |
| 2-Aminoanthracene | TA98 | + | Mutagenic | [2] |
The mutagenicity of this compound is decreased in nitroreductase-deficient (TA98NR) and O-acetyltransferase-deficient (TA98/1,8-DNP₆) strains, indicating that both nitroreduction and subsequent esterification are crucial steps in its metabolic activation to a mutagen.[2]
Signaling Pathways
Direct experimental evidence specifically linking this compound exposure to the modulation of key signaling pathways such as p53 and MAPK is currently limited in the scientific literature. However, based on the known genotoxic nature of nitro-PAHs and their ability to form DNA adducts, it is plausible that this compound could trigger cellular stress responses that involve these pathways.
Potential Involvement of the p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. Upon activation by genotoxic stress, p53 can induce cell cycle arrest, apoptosis, or senescence. Given that this compound is a mutagen that can lead to the formation of DNA adducts, it is hypothesized that it could activate the p53 pathway.
Potential Involvement of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Various forms of cellular stress, including that induced by DNA-damaging agents, can activate MAPK pathways. It is plausible that exposure to this compound could lead to the activation of specific MAPK pathways, such as the JNK and p38 pathways, which are often associated with stress responses.
Conclusion
This compound is a mutagenic compound that requires metabolic activation to exert its genotoxic effects. The primary mechanisms of activation involve nitroreduction and ring-oxidation. While quantitative data on its acute and chronic toxicity are limited, its mutagenicity in bacterial systems is well-documented. Further research is needed to fully elucidate the specific signaling pathways that are perturbed by this compound and to establish a more complete toxicological profile, including in vivo toxicity and carcinogenicity data. This information is crucial for accurately assessing the potential health risks associated with exposure to this compound.
References
Methodological & Application
Analytical Methods for the Detection of 2-Nitroanthracene in Air Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-nitroanthracene in ambient air samples. This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, and its monitoring in the air is crucial for environmental and health risk assessments. The methods described herein are based on high-performance liquid chromatography with fluorescence detection (HPLC-FLD) following online reduction and gas chromatography with tandem mass spectrometry (GC-MS/MS), providing high sensitivity and selectivity for trace-level detection.
Application Note 1: HPLC with Online Reduction and Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity for the detection of this compound. Since nitro-PAHs are generally not fluorescent, an online reduction step is employed to convert this compound to the highly fluorescent 2-aminoanthracene prior to detection.
Principle: Air particulate matter collected on a filter is extracted, and the extract is injected into an HPLC system. The separated this compound passes through a heated catalytic reduction column where the nitro group is reduced to an amino group. The resulting 2-aminoanthracene is then detected by a fluorescence detector.
Advantages:
-
High sensitivity and selectivity for fluorescent compounds.
-
Robust and widely available instrumentation.
-
Relatively lower cost compared to mass spectrometry.
Application Note 2: Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides exceptional selectivity and sensitivity, making it a powerful tool for the analysis of this compound in complex environmental matrices. The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.
Principle: Following extraction and cleanup, the sample is injected into a gas chromatograph for separation. The this compound is then ionized, and specific precursor ions are selected and fragmented. The resulting product ions are monitored for highly specific and sensitive quantification.
Advantages:
-
Excellent selectivity and specificity due to MRM.
-
High sensitivity, capable of detecting trace levels of the analyte.
-
Provides structural confirmation of the analyte.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of nitro-PAHs using HPLC-FLD and GC-MS/MS. While specific data for this compound is limited in the literature, these values for other nitro-PAHs serve as a reference for expected method performance.
Table 1: Typical Performance Characteristics of the HPLC-FLD Method for Nitro-PAHs
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L |
| Recovery | 80 - 110% |
| Precision (RSD) | < 10% |
Table 2: Typical Performance Characteristics of the GC-MS/MS Method for Nitro-PAHs
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocols
Air Sample Collection
This protocol is based on standard methods for collecting airborne particulate matter, such as EPA Method TO-13A.[1]
Materials:
-
High-volume air sampler
-
Quartz fiber filters (pre-baked at 550°C for 24 hours)
-
Filter holder cassette
-
Aluminum foil
Protocol:
-
Handle the pre-baked quartz fiber filter only with clean forceps in a clean environment.
-
Place the filter in the filter holder cassette.
-
Install the cassette onto the high-volume air sampler.
-
Operate the sampler for 24 hours at a constant flow rate (e.g., 1.13 m³/min).
-
After sampling, carefully remove the filter from the cassette using forceps.
-
Fold the filter in half with the exposed side inward.
-
Wrap the folded filter in aluminum foil, label it, and store it at -20°C until extraction.
Sample Preparation: Extraction and Cleanup
Materials:
-
Soxhlet extraction apparatus
-
Round-bottom flask
-
Extraction thimbles
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane, HPLC grade
Protocol:
-
Place the folded quartz fiber filter into an extraction thimble.
-
Add the thimble to the Soxhlet extractor.
-
Pour 300 mL of DCM into the round-bottom flask.
-
Extract the sample for 18-24 hours at 4-6 cycles per hour.
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Cleanup (if necessary): a. Prepare a silica gel column. b. Apply the concentrated extract to the column. c. Elute with a suitable solvent mixture (e.g., hexane:DCM). d. Collect the fraction containing this compound. e. Concentrate the cleaned extract to a final volume of 1 mL.
Diagram of Sample Collection and Preparation Workflow
Analytical Protocol: HPLC with Online Reduction and Fluorescence Detection
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Post-column online reduction system with a catalytic reducer column (e.g., platinum or rhodium catalyst)
-
Fluorescence detector
Chromatographic Conditions:
-
Analytical Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Methanol/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Reduction Column Temperature: 90°C
-
Fluorescence Detector Wavelengths (for 2-aminoanthracene):
-
Excitation: ~250 nm
-
Emission: ~430 nm
-
Protocol:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile).
-
Set up the HPLC system with the specified conditions.
-
Equilibrate the column and the online reduction system until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound based on the retention time and peak area of the corresponding 2-aminoanthracene peak in the chromatogram.
Analytical Protocol: GC-MS/MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Tandem mass spectrometer (triple quadrupole)
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 10 min.[2]
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 300°C[2]
-
MRM Transitions for this compound (C₁₄H₉NO₂ - MW: 223.23):
-
Proposed transitions based on common fragmentation of nitroaromatics:
-
Precursor Ion (m/z): 223 (M⁺)
-
Product Ion 1 (m/z): 193 ([M-NO]⁺)
-
Product Ion 2 (m/z): 177 ([M-NO₂]⁺)
-
Product Ion 3 (m/z): 165 ([M-NO-CO]⁺)
-
-
Protocol:
-
Prepare calibration standards of this compound.
-
Set up the GC-MS/MS system with the specified conditions and optimize the MRM transitions for this compound.
-
Inject the calibration standards to create a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound based on the retention time and the response of the selected MRM transitions.
Diagram of Analytical Workflows
References
Application Note: Analysis of 2-Nitroanthracene in Diesel Exhaust using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of 2-nitroanthracene in diesel exhaust particulate matter by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, environmental scientists, and drug development professionals investigating the presence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental samples. The protocol details sample collection, Soxhlet extraction, solid-phase extraction (SPE) cleanup, and GC-MS analysis parameters. Representative quantitative data for nitro-PAHs in diesel particulate matter are presented.
Introduction
Diesel engine exhaust is a significant source of airborne particulate matter, which contains a complex mixture of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs).[1][2] Nitro-PAHs are of particular concern due to their mutagenic and carcinogenic properties.[1] this compound is a nitro-PAH that has been identified in diesel exhaust and requires sensitive and selective analytical methods for its quantification. This application note describes a robust and validated method for the analysis of this compound in diesel exhaust particulates using GC-MS.
Experimental Protocol
Sample Collection
Diesel exhaust particulate matter is collected from the exhaust stream of a diesel engine. For this protocol, samples are collected on Pallflex Teflon-coated glass fiber filters (47 mm). The engine exhaust is diluted approximately 30:1 with filtered air in a dilution tunnel before being drawn through the filters.[1]
Sample Extraction
A Soxhlet extraction procedure is employed to extract the organic compounds from the diesel particulate matter.[2]
-
Transfer the filter containing the diesel exhaust particulate to a 25 x 80 mm cellulose extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of dichloromethane (DCM) to the boiling flask.
-
Extract the sample for a minimum of 16 hours in the dark to prevent photodecomposition of sensitive analytes.[1]
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
Sample Cleanup and Fractionation
To isolate the nitro-PAH fraction from the complex diesel extract, a two-step cleanup process involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is utilized.[3][4]
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with DCM.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the cartridge with DCM to collect the aromatic fraction.
-
-
High-Performance Liquid Chromatography (HPLC) Fractionation:
-
Further fractionate the aromatic fraction using a semi-preparative silica HPLC column.
-
Use dichloromethane as the mobile phase at a flow rate of 1.5 mL/min.[1]
-
Monitor the column effluent at 254 nm.
-
Collect the fraction containing the nitro-PAHs. The retention time window for the nitro-PAH fraction can be determined by running a standard mixture of nitro-PAHs.[1]
-
Concentrate the collected nitro-PAH fraction to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
GC-MS Analysis
The final analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: Increase to 160°C at 40°C/min, hold for 1 minute.
-
Ramp 2: Increase to 275°C at 3°C/min, hold for 10 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide increased sensitivity and selectivity for nitro-PAHs.[3][4][5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.
-
SIM Ions for this compound (m/z): The molecular ion and characteristic fragment ions of this compound should be monitored. For EI, characteristic ions for 9-nitroanthracene include m/z 223 (M+), 193 ([M-NO]+), and 177 ([M-NO2]+).[2]
-
Data Presentation
The following table summarizes representative concentrations of selected nitro-PAHs, including the isomeric group of nitroanthracenes/nitrophenanthrenes, found in diesel exhaust particulate matter.
| Analyte | Concentration Range (µg/g of particulate) | Reference |
| 1-Nitronaphthalene | Not reliably measured due to interference[1] | [1] |
| 2-Nitrofluorene | Interfering peaks precluded low-level measurements[1] | [1] |
| 9-Nitroanthracene | Interfering peaks precluded low-level measurements[1] | [1] |
| 1-Nitropyrene | 19.8 ± 1.1 | [3] |
| Dinitropyrenes | 1 - 3 | [3] |
Note: Specific quantitative data for this compound is often challenging due to co-elution with other isomers and interferences from the complex matrix of diesel exhaust. The values presented are indicative of the levels of nitro-PAHs found in standard reference materials and diesel particulate samples.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described protocol provides a reliable and sensitive method for the determination of this compound in diesel exhaust particulate matter. The combination of Soxhlet extraction, multi-step cleanup, and GC-MS analysis ensures accurate quantification of this and other nitro-PAHs. This methodology is crucial for assessing the environmental impact of diesel emissions and for toxicological studies.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. Determination of nitrated polycyclic aromatic hydrocarbons in diesel particulate-related standard reference materials by using gas chromatography/mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocol for the Ames Test with 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ames test, also known as the bacterial reverse mutation assay, is a widely used and rapid screening method to assess the mutagenic potential of chemical compounds.[1] Developed by Bruce N. Ames, the test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-) and therefore unable to grow on a histidine-deficient medium.[2][3] Mutagenic substances can cause a reverse mutation (reversion) to the wild-type phenotype (His+), allowing the bacteria to grow and form colonies on a histidine-deficient agar plate. This application note provides a detailed protocol for conducting the Ames test with 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon.
Many chemicals, including this compound, are not mutagenic in their native form but can be converted into mutagens by metabolic processes in the body.[2] To mimic this, the Ames test is often performed with and without a metabolic activation system, typically a liver extract from rats (S9 fraction), which contains a variety of enzymes.
Data Presentation
The mutagenic potential of this compound is quantified by counting the number of revertant colonies at various concentrations of the test substance, both in the presence and absence of an S9 metabolic activation system. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. The data should be summarized in a clear and structured table for easy comparison.
Illustrative Data: The following table presents a representative dataset for the Ames test with this compound using Salmonella typhimurium strains TA98 and TA100. This data is for illustrative purposes only, and researchers must generate their own data for their specific experimental conditions.
| Concentration of this compound (µ g/plate ) | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| 0 (Vehicle Control) | TA98 | - | 25 ± 4 | 1.0 |
| 1 | TA98 | - | 55 ± 6 | 2.2 |
| 5 | TA98 | - | 120 ± 11 | 4.8 |
| 10 | TA98 | - | 250 ± 18 | 10.0 |
| 50 | TA98 | - | 480 ± 25 | 19.2 |
| 0 (Vehicle Control) | TA98 | + | 30 ± 5 | 1.0 |
| 1 | TA98 | + | 75 ± 8 | 2.5 |
| 5 | TA98 | + | 180 ± 15 | 6.0 |
| 10 | TA98 | + | 390 ± 22 | 13.0 |
| 50 | TA98 | + | 750 ± 31 | 25.0 |
| 0 (Vehicle Control) | TA100 | - | 130 ± 12 | 1.0 |
| 1 | TA100 | - | 145 ± 14 | 1.1 |
| 5 | TA100 | - | 160 ± 15 | 1.2 |
| 10 | TA100 | - | 180 ± 16 | 1.4 |
| 50 | TA100 | - | 210 ± 19 | 1.6 |
| 0 (Vehicle Control) | TA100 | + | 140 ± 13 | 1.0 |
| 1 | TA100 | + | 250 ± 20 | 1.8 |
| 5 | TA100 | + | 450 ± 28 | 3.2 |
| 10 | TA100 | + | 880 ± 35 | 6.3 |
| 50 | TA100 | + | 1500 ± 45 | 10.7 |
SD: Standard Deviation
Experimental Protocols
This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test.[1][4]
Materials
-
Test Substance: this compound
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). Other strains like TA1535 and TA1537 can also be included.[4]
-
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and cofactor solution (NADP and Glucose-6-phosphate).
-
Media and Reagents:
-
Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)
-
Top agar (0.6% agar, 0.5% NaCl, with a trace of histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Positive controls:
-
Without S9 activation: 2-nitrofluorene for TA98, sodium azide for TA100.
-
With S9 activation: 2-aminoanthracene for TA98 and TA100.
-
-
Negative/Vehicle control (e.g., DMSO)
-
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath or incubator
-
Autoclave
-
Sterile glassware and plasticware
-
Micropipettes
-
Vortex mixer
-
Methods
1. Preparation of Bacterial Cultures:
-
Inoculate each Salmonella typhimurium strain into nutrient broth.
-
Incubate overnight at 37°C with shaking until the culture reaches a density of approximately 1-2 x 10⁹ cells/mL.
2. Preparation of Test Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations on the plates.
3. Ames Test Procedure (Plate Incorporation Method):
-
To a sterile tube, add in the following order:
-
2 mL of molten top agar (kept at 45°C)
-
0.1 mL of the appropriate bacterial culture
-
0.1 mL of the test solution (or positive/negative control)
-
0.5 mL of S9 mix (for tests with metabolic activation) or 0.5 mL of phosphate buffer (for tests without metabolic activation).
-
-
Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
4. Data Collection and Analysis:
-
After incubation, count the number of revertant colonies on each plate.
-
For each concentration, calculate the mean number of revertant colonies and the standard deviation from triplicate plates.
-
Calculate the fold increase in revertant colonies compared to the negative control.
-
A positive result is generally considered when there is a dose-dependent increase in the number of revertants and a two-fold or greater increase over the background at one or more concentrations.
Mandatory Visualizations
Metabolic Activation of this compound
The mutagenicity of this compound is primarily due to its metabolic activation. The initial step involves the reduction of the nitro group, a reaction catalyzed by bacterial nitroreductases. This is followed by further enzymatic reactions that can lead to the formation of a reactive nitrenium ion, which can then form adducts with DNA, leading to mutations.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for the Ames Test
The following diagram outlines the key steps in the Ames test protocol.
Caption: Experimental workflow of the Ames test.
References
- 1. youtube.com [youtube.com]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying the Photochemical Degradation of 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the photochemical degradation of 2-nitroanthracene. The protocols outlined below detail the experimental setup, analytical methodologies, and data interpretation necessary to investigate the kinetics, mechanisms, and products of its photodegradation.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Understanding its photochemical fate is crucial for environmental risk assessment and for evaluating the stability of drug candidates or intermediates that may contain this or similar structural motifs. Photodegradation is a key transformation process for many organic compounds in the environment, primarily driven by the absorption of light, which can lead to the formation of various photoproducts.[1] This process can be influenced by several factors, including the wavelength of light, the solvent, and the presence of other substances.
Principle of Photochemical Degradation
The photochemical degradation of a molecule begins with the absorption of a photon of light, leading to an electronically excited state. This excited molecule can then undergo various processes, including:
-
Direct Photolysis: The excited molecule directly transforms into products.
-
Indirect Photolysis: The excited molecule reacts with other molecules in the medium (e.g., solvent, oxygen) to form reactive species, which then degrade the molecule.
-
Energy Transfer: The excited molecule transfers its energy to another molecule, which then undergoes a reaction.
For nitroaromatic compounds, a common photochemical reaction is the nitro-nitrite rearrangement, where the nitro group (-NO2) isomerizes to a nitrite group (-ONO), which can then lead to further degradation products.[2][3]
Experimental Protocols
-
This compound (high purity)
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Photoreactor equipped with a specific wavelength light source (e.g., Xenon lamp with filters or LEDs)
-
Quartz cuvettes or reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
UV-Vis Spectrophotometer
-
pH meter
-
Standard laboratory glassware
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.
-
From the stock solution, prepare working solutions of the desired concentration (e.g., 10 mg/L) in the solvent to be used for the degradation study (e.g., acetonitrile, methanol, or a water/acetonitrile mixture).
-
Transfer a known volume of the this compound working solution into a quartz reaction vessel.
-
Place the vessel in the photoreactor at a controlled temperature.
-
Before irradiation, take an initial sample (t=0) to determine the starting concentration.
-
Start the irradiation with a light source of a specific wavelength or wavelength range. The choice of wavelength should be based on the UV-Vis absorption spectrum of this compound.
-
Withdraw aliquots of the sample at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Analyze the collected samples immediately by HPLC to determine the concentration of remaining this compound.
-
For identification of degradation products, a separate, more concentrated solution can be irradiated for a longer period, followed by analysis using GC-MS or LC-MS.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[4] It is the number of molecules degraded per photon absorbed.
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source under the same experimental conditions as the this compound degradation.
-
Light Absorption: Measure the fraction of light absorbed by the this compound solution at the irradiation wavelength using a UV-Vis spectrophotometer.
-
Degradation Rate: Determine the initial rate of degradation of this compound from the concentration vs. time data.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of this compound degraded per unit time) / (moles of photons absorbed per unit time)
Note: As no specific experimental data for the quantum yield of this compound was found, this protocol provides the general methodology. The actual quantum yield will need to be determined experimentally.
Analytical Methods
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength corresponding to a major absorption peak of this compound (determine by UV-Vis spectroscopy).
-
Quantification: Use a calibration curve prepared from standard solutions of this compound.
-
Sample Preparation: The irradiated solution may need to be concentrated and/or derivatized before GC-MS analysis.
-
Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to separate the parent compound and its degradation products.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Identification: Compare the mass spectra of the detected peaks with mass spectral libraries (e.g., NIST) and with the expected fragmentation patterns of potential degradation products.
Data Presentation
| Time (min) | Concentration (mg/L) | ln(C/C₀) |
| 0 | 10.0 | 0 |
| 15 | 8.5 | -0.16 |
| 30 | 7.2 | -0.33 |
| 60 | 5.2 | -0.65 |
| 120 | 2.7 | -1.31 |
| 240 | 0.7 | -2.66 |
| Note: The data presented is hypothetical and for illustrative purposes only. Actual data must be obtained from experiments. |
The degradation of many organic compounds follows pseudo-first-order kinetics. A plot of ln(C/C₀) versus time should yield a straight line, the slope of which is the negative of the rate constant (k).
| Solvent | Wavelength (nm) | Quantum Yield (Φ) |
| Acetonitrile | 350 | Value to be determined |
| Methanol | 350 | Value to be determined |
| Water/Acetonitrile | 350 | Value to be determined |
| Note: This table provides a template for presenting experimentally determined quantum yield data. |
Proposed Photochemical Degradation Pathway
Based on the known photochemistry of 9-nitroanthracene and other nitroaromatic compounds, a plausible degradation pathway for this compound is proposed to proceed via a nitro-nitrite rearrangement.[2][3]
References
- 1. Precision Photochemistry: Every Photon Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photophysics and photochemistry of nitroanthracenes. Part 2. Primary process in the photochemical reaction of 9-nitroanthracene studied by steady-state photolysis and laser photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Nitroanthracene as a Biomarker for Polycyclic Aromatic Hydrocarbon (PAH) Exposure
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants generated from the incomplete combustion of organic materials. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Consequently, there is a critical need for reliable biomarkers to assess human exposure and associated health risks. Nitro-PAHs, formed by the reaction of PAHs with nitrogen oxides, are often more mutagenic than their parent compounds and are ubiquitous in the environment, particularly in diesel exhaust.
This document provides detailed application notes and protocols on the use of 2-nitroanthracene and its metabolites as potential biomarkers for PAH exposure. While research on this compound is less extensive than for other PAHs like benzo[a]pyrene or pyrene, its presence in environmental mixtures and its metabolic profile make it a candidate for biomonitoring. These notes are intended for researchers, scientists, and drug development professionals working in toxicology, environmental health, and pharmacology.
Metabolic Pathways of this compound
The biological activity of this compound is dependent on its metabolic activation into reactive intermediates. The metabolism of this compound involves both nitroreduction and ring oxidation pathways. In studies using rat liver microsomes, several metabolites have been identified, indicating a complex biotransformation process.[1]
Under aerobic conditions, this compound is metabolized by cytochrome P450 enzymes to form various oxidized products, including this compound trans-5,6-dihydrodiol and this compound trans-7,8-dihydrodiol.[1] Further oxidation can lead to the formation of keto-tetrahydrodiols and quinones.[1] In hypoxic conditions, nitroreduction becomes a more prominent pathway, leading to the formation of 2-aminoanthracene.[1] These metabolic pathways are crucial for understanding the genotoxicity of this compound and for identifying specific metabolites that can serve as urinary biomarkers of exposure.
Quantitative Data
Currently, there is a notable lack of quantitative data on the levels of this compound and its metabolites in human biological samples from exposed populations. The table below is provided as a template for researchers to compile data as it becomes available. This structured format will facilitate the comparison of findings across different studies and populations.
| Population/ Cohort | Exposure Source | Biological Matrix | Analyte | Mean Concentration (ng/mL or ng/mg creatinine) | Standard Deviation | Range | Reference |
| Data Not Available | |||||||
Experimental Protocols
The following is a representative protocol for the analysis of nitro-PAH metabolites in human urine. This protocol is based on established methods for other PAH biomarkers and can be adapted for the analysis of this compound metabolites.
Protocol: Analysis of Urinary this compound Metabolites by HPLC
1. Sample Collection and Storage:
-
Collect first-morning void urine samples in sterile, polypropylene containers.
-
Immediately after collection, measure the urine volume and add a preservative (e.g., boric acid) if necessary.
-
Aliquot samples and store at -80°C until analysis to prevent degradation of metabolites.
2. Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To a 2 mL aliquot of urine, add 500 µL of 0.5 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours (overnight) to deconjugate the glucuronidated and sulfated metabolites.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the metabolites with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
4. HPLC Analysis:
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject 20 µL of the reconstituted sample into an HPLC system equipped with a fluorescence or mass spectrometry detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the target metabolites, or a mass spectrometer for more specific detection and quantification.
-
5. Quantification:
-
Prepare a calibration curve using certified standards of the target this compound metabolites.
-
Spike blank urine samples with known concentrations of the standards and process them alongside the study samples to determine recovery and matrix effects.
-
Normalize the urinary concentrations of the metabolites to urinary creatinine levels to account for variations in urine dilution.
Conclusion
This compound presents a promising, yet understudied, biomarker for assessing human exposure to PAHs, particularly from sources rich in nitro-PAHs like diesel exhaust. The metabolic pathways of this compound lead to the formation of unique metabolites that can potentially be detected in human urine. The provided protocol offers a general framework for the analysis of these metabolites. However, further research is imperative to validate these methods specifically for this compound, to establish baseline and exposure-related concentration ranges in human populations, and to elucidate the toxicological significance of these metabolites. The development and application of such biomarkers are essential for improving risk assessment and for the development of strategies to mitigate the health impacts of PAH exposure.
References
Application Note: Quantification of 2-Nitroanthracene using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 2-Nitroanthracene. Due to the non-fluorescent nature of this compound, the protocol employs a pre-column chemical reduction to convert it to the highly fluorescent 2-aminoanthracene. The subsequent separation and detection are performed using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. This method is applicable for the trace analysis of this compound in various matrices, including environmental samples.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, toxicological studies, and risk assessment. While various analytical techniques can be employed for the analysis of nitro-PAHs, HPLC with fluorescence detection offers a combination of high sensitivity and selectivity. A key challenge in the fluorescence detection of this compound is its lack of native fluorescence. To overcome this, a derivatization step is employed to convert the nitro group to a fluorescent amino group. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, pre-column reduction, and HPLC-fluorescence analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
2-aminoanthracene standard
-
Sodium borohydride (NaBH₄)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (C18) for sample cleanup
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven
-
Fluorescence detector
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Sample Preparation (for Environmental Water Samples)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol for the reduction step.
-
Pre-column Reduction of this compound to 2-aminoanthracene
-
To the 1 mL methanolic sample extract, add 10 mg of sodium borohydride.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Stop the reaction by adding 100 µL of acetone to quench the excess sodium borohydride.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-Fluorescence Method
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-100% B
-
20-25 min: 100% B
-
25-30 min: 100-50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 336 nm
-
Emission Wavelength: 513 nm
-
Quantitative Data Summary
The following table summarizes the expected validation parameters for the HPLC-fluorescence method for this compound quantification after pre-column reduction. These values are based on typical performance for similar nitro-PAH analyses.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 µg/L |
| Limit of Quantification (LOQ) | < 0.15 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 10% |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Discussion
The described method provides a sensitive and reliable approach for the quantification of this compound. The pre-column reduction of the nitro group to an amino group is a critical step that significantly enhances the fluorescence signal, thereby lowering the detection limits. The use of a C18 column provides excellent separation of the resulting 2-aminoanthracene from other matrix components. The specificity of the fluorescence detector, with its distinct excitation and emission wavelengths, further minimizes interferences.
It is important to note that the reduction reaction conditions, including the amount of reducing agent and reaction time, may need to be optimized depending on the sample matrix and concentration of this compound. Similarly, the HPLC gradient can be adjusted to achieve optimal separation from any potential interferences in the specific samples being analyzed. A calibration curve should be prepared using 2-aminoanthracene standards to ensure accurate quantification.
Conclusion
This application note presents a detailed protocol for the quantification of this compound by HPLC with fluorescence detection after pre-column reduction. The method is sensitive, specific, and suitable for trace-level analysis in various sample matrices. The provided workflow and experimental parameters serve as a comprehensive guide for researchers and scientists in the fields of environmental analysis, toxicology, and drug development.
Application Notes and Protocols for In Vitro Mutagenicity Assays of 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative containing a nitro group. Such compounds are of interest in toxicological studies due to their potential mutagenic and carcinogenic properties. This document provides detailed application notes and protocols for assessing the in vitro mutagenicity of this compound using standard assays. The primary focus is on the bacterial reverse mutation assay (Ames test), with additional context provided for mammalian cell-based assays like the Mouse Lymphoma Assay (MLA) and the Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay.
Data Presentation
While this compound has been demonstrated to be mutagenic, particularly in the Ames test with Salmonella typhimurium strain TA98, specific quantitative dose-response data is not consistently available in publicly accessible literature. The following tables are provided as templates to illustrate how such data should be presented.
Table 1: Ames Test Mutagenicity Data for this compound in Salmonella typhimurium TA98
| Concentration of this compound (µ g/plate ) | Mean Revertant Colonies per Plate (-S9) | Standard Deviation (-S9) | Mean Revertant Colonies per Plate (+S9) | Standard Deviation (+S9) |
| Vehicle Control (DMSO) | Data not available | Data not available | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available | Data not available |
| Dose 4 | Data not available | Data not available | Data not available | Data not available |
| Dose 5 | Data not available | Data not available | Data not available | Data not available |
| Positive Control (-S9) | Data not available | Data not available | N/A | N/A |
| Positive Control (+S9) | N/A | N/A | Data not available | Data not available |
Table 2: Mouse Lymphoma Assay (MLA) Mutagenicity Data for this compound in L5178Y cells
| Concentration of this compound (µg/mL) | Relative Survival (%) | Mutation Frequency (per 10^6 cells) (-S9) | Mutation Frequency (per 10^6 cells) (+S9) |
| Vehicle Control | 100 | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available |
| Dose 4 | Data not available | Data not available | Data not available |
| Positive Control (-S9) | Data not available | Data not available | N/A |
| Positive Control (+S9) | Data not available | N/A | Data not available |
Table 3: HPRT Assay Mutagenicity Data for this compound in CHO cells
| Concentration of this compound (µg/mL) | Relative Cloning Efficiency (%) | Mutant Frequency (per 10^6 cells) (-S9) | Mutant Frequency (per 10^6 cells) (+S9) |
| Vehicle Control | 100 | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available |
| Dose 4 | Data not available | Data not available | Data not available |
| Positive Control (-S9) | Data not available | Data not available | N/A |
| Positive Control (+S9) | Data not available | N/A | Data not available |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) for this compound
This protocol is adapted from the OECD 471 guideline for testing of chemicals. This compound is known to be mutagenic in Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.
Materials:
-
Salmonella typhimurium strain TA98
-
This compound (appropriate purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Oxoid Nutrient Broth No. 2
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 co-factor mix (NADP, Glucose-6-phosphate)
-
Positive controls:
-
Without S9 activation: 2-Nitrofluorene
-
With S9 activation: 2-Aminoanthracene
-
-
Sterile glassware and plasticware
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Culture: Inoculate a single colony of S. typhimurium TA98 into 10 mL of Oxoid Nutrient Broth No. 2. Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10^9 cells/mL.
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. A dilution series should be prepared to achieve the desired final concentrations per plate.
-
Metabolic Activation: If using S9 activation, prepare the S9 mix by combining the S9 fraction with the co-factor mix immediately before use. Keep on ice.
-
Plate Incorporation Assay:
-
To a sterile tube, add in the following order:
-
2 mL of molten top agar (kept at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the this compound solution (or vehicle/positive control)
-
0.5 mL of S9 mix or phosphate buffer (for non-activation plates)
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Evenly distribute the top agar by tilting the plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.
Application of 2-Nitroanthracene in Atmospheric Chemistry Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant interest in atmospheric chemistry. NPAHs are recognized as hazardous air pollutants, with many exhibiting mutagenic and carcinogenic properties. This compound, along with its isomers such as 9-nitroanthracene, is formed in the atmosphere through chemical reactions of its parent compound, anthracene. Anthracene is released into the atmosphere from incomplete combustion processes, including vehicle exhaust and industrial emissions. The study of this compound and other NPAHs is crucial for understanding the chemical transformation of pollutants in the atmosphere, their transport, and their potential impact on human health and the environment.
These application notes provide an overview of the role of this compound in atmospheric chemistry, detailing its formation and degradation pathways. Furthermore, comprehensive protocols for its sampling and analysis in atmospheric samples are presented.
Application Notes
Tracer for Secondary Pollutant Formation
This compound can serve as a chemical tracer for secondary atmospheric reactions. Its presence and concentration in the atmosphere, relative to its parent PAH, anthracene, can provide insights into the photochemical processing of air masses. While some NPAHs are directly emitted from combustion sources, this compound is primarily formed through the gas-phase and heterogeneous reactions of anthracene with atmospheric oxidants. Therefore, an elevated ratio of this compound to anthracene can indicate an aged air mass that has undergone significant photochemical transformation.
Indicator of Atmospheric Oxidizing Capacity
The formation of this compound is initiated by reactions with key atmospheric oxidants such as the hydroxyl radical (OH) and the nitrate radical (NO₃). The relative abundance of different NPAH isomers can provide clues about the dominant oxidation pathways. For instance, the formation of certain isomers is favored under high NOx conditions, typical of urban environments. Studying the isomer distribution of nitroanthracenes can thus help in assessing the atmospheric oxidizing capacity and the chemical regime (e.g., NOx-rich vs. NOx-poor) of a particular environment.
Surrogate for Health-Related Studies
As a member of the NPAH class of compounds, this compound is often included in toxicological studies to assess the health risks associated with air pollution. Understanding its atmospheric abundance and fate is essential for accurate exposure assessment. Although less studied than some other NPAHs like 1-nitropyrene, its mutagenic potential warrants its inclusion in health-related atmospheric research.
Atmospheric Chemistry of this compound
The atmospheric lifecycle of this compound is governed by its formation from anthracene and its subsequent degradation through various chemical and physical processes.
Formation Pathways
This compound is primarily formed in the atmosphere via two main pathways:
-
Gas-Phase Reactions: Anthracene can react with the hydroxyl radical (OH) in the gas phase, particularly during the daytime. This reaction can lead to the formation of a nitro-adduct, which subsequently forms this compound.
-
Heterogeneous Reactions: Anthracene adsorbed on the surface of atmospheric particles can react with nitrogen dioxide (NO₂) or nitric acid (HNO₃). Studies have shown that the heterogeneous reaction of anthracene with NO₂ can lead to the formation of 9-nitroanthracene and 9,10-anthraquinone.[1] While the formation of this compound via this pathway is less characterized, it is considered a plausible route, especially in polluted environments with high concentrations of particulate matter and NOx. The formation of 9-nitroanthracene from anthracene and NO₂ has been shown to be a second-order reaction with respect to NO₂ concentration and is influenced by relative humidity.[1]
Degradation Pathways
Once formed, this compound can be removed from the atmosphere through several degradation processes:
-
Photolysis: this compound can absorb solar radiation and undergo photodecomposition. The efficiency of this process depends on the photolysis quantum yield and the actinic flux. For some nitro-PAHs, photolysis is a significant degradation pathway.
-
Reaction with OH Radicals: Similar to its parent compound, this compound can react with OH radicals in the gas phase. This reaction contributes to its atmospheric lifetime. The presence of the nitro group generally deactivates the aromatic ring, making the reaction with OH radicals slower compared to the parent PAH.[2]
-
Reaction with Ozone (O₃): Gas-phase reaction with ozone is another potential degradation pathway for this compound, although this is generally a slower process for aromatic compounds compared to alkenes.[3][4][5]
-
Deposition: this compound associated with particulate matter can be removed from the atmosphere through wet and dry deposition.
Quantitative Data
Specific quantitative data for the atmospheric reactions of this compound are scarce in the scientific literature. The following tables summarize available data for anthracene and related compounds to provide an estimate of the expected reactivity and atmospheric lifetime of this compound.
Table 1: Gas-Phase Reaction Rate Constants (at 298 K)
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Anthracene | OH | 1.1 x 10⁻¹⁰ | [6] |
| Naphthalene | OH | 2.2 x 10⁻¹¹ | [7] |
| Phenanthrene | OH | 3.4 x 10⁻¹¹ | [7] |
| Nitroalkanes | OH | 1.58 x 10⁻¹⁴ (for Nitromethane) | [8] |
| This compound | OH | Data not available | |
| Anthracene | O₃ | < 1 x 10⁻²⁰ | [9][10] |
| This compound | O₃ | Data not available |
Note: The rate constant for the reaction of nitroalkanes with OH is provided to illustrate the deactivating effect of the nitro group.
Table 2: Photolysis and Atmospheric Lifetime
| Compound | Photolysis Quantum Yield (Φ) | Atmospheric Lifetime | Notes |
| 2-Nitrophenol | ~0.1 | Hours to days | Photolysis is a major sink. |
| This compound | Data not available | Estimated to be hours to days | Lifetime is dependent on OH concentration, actinic flux, and deposition rates. |
Note: The atmospheric lifetime of this compound is expected to be on the order of hours to a few days, primarily determined by photolysis and reaction with OH radicals.
Table 3: Atmospheric Concentrations of Nitroanthracenes
| Compound | Location | Concentration Range (pg m⁻³) | Reference |
| 9-Nitroanthracene | Urban (Europe) | 1 - 10 | General literature |
| 2-Nitrofluoranthene | Urban (California) | 1 - 100 | General literature |
| This compound | Various | Typically lower than 9-nitroanthracene | Data not readily available |
Experimental Protocols
The following protocols provide a general framework for the sampling and analysis of this compound in ambient air.
Protocol 1: High-Volume Air Sampling for Particulate-Phase this compound
Objective: To collect particulate matter from a large volume of air for the subsequent analysis of this compound.
Materials:
-
High-volume air sampler
-
Glass fiber filters (GFF) or Quartz fiber filters (QFF), pre-baked at 450°C for 4 hours
-
Aluminum foil, pre-cleaned with solvent
-
Forceps
-
Sample storage containers (e.g., amber glass jars with PTFE-lined caps)
Procedure:
-
Load a pre-baked filter into the high-volume sampler using clean forceps, ensuring a proper seal.
-
Record the initial flow rate of the sampler.
-
Operate the sampler for a predetermined period (typically 24 hours) to collect a sufficient mass of particulate matter.
-
Record the final flow rate and the total volume of air sampled.
-
Carefully remove the filter from the sampler using forceps and fold it in half with the exposed side inward.
-
Wrap the folded filter in pre-cleaned aluminum foil.
-
Place the wrapped filter in a labeled sample storage container and store it at -20°C until extraction.
Protocol 2: Sample Extraction
Objective: To extract this compound and other organic compounds from the collected filter samples.
Materials:
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Round-bottom flasks
-
Extraction thimbles
-
Solvents (e.g., dichloromethane, hexane, acetone, HPLC grade)
-
Rotary evaporator
-
Concentrator tube
-
Nitrogen blow-down apparatus
-
Internal standards (e.g., deuterated PAHs and NPAHs)
Procedure (Soxhlet Extraction):
-
Cut the filter sample into small pieces and place them in an extraction thimble.
-
Add a known amount of internal standard solution directly onto the filter pieces.
-
Place the thimble into the Soxhlet extractor.
-
Add the extraction solvent (e.g., a mixture of dichloromethane and hexane) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 18-24 hours.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Transfer the concentrated extract to a concentrator tube and further reduce the volume under a gentle stream of nitrogen.
-
The final extract is now ready for cleanup and analysis.
Protocol 3: Sample Cleanup and Fractionation
Objective: To remove interfering compounds from the extract and isolate the NPAH fraction.
Materials:
-
Silica gel or alumina for column chromatography
-
Glass columns
-
Solvents for elution (e.g., hexane, dichloromethane)
-
Collection vials
Procedure:
-
Prepare a chromatography column packed with activated silica gel or alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a sequence of solvents of increasing polarity. A typical sequence might be:
-
Fraction 1 (aliphatic hydrocarbons): Elute with hexane.
-
Fraction 2 (PAHs): Elute with a mixture of hexane and dichloromethane.
-
Fraction 3 (NPAHs and other polar compounds): Elute with dichloromethane or a more polar solvent mixture.
-
-
Collect each fraction in a separate vial.
-
Concentrate the NPAH-containing fraction under a stream of nitrogen to the desired final volume for analysis.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the cleaned-up sample extract.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
A fluorescence detector and/or a UV-Vis detector
-
A C18 reverse-phase column
-
-
Mobile phase solvents (e.g., acetonitrile, water, methanol, HPLC grade)
-
Analytical standards of this compound and internal standards
Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Set up the HPLC system with the appropriate column and mobile phase gradient.
-
Inject a known volume of the sample extract and the calibration standards into the HPLC.
-
Identify this compound in the chromatogram based on its retention time compared to the analytical standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards. The internal standard is used to correct for variations in extraction efficiency and instrument response.
Conclusion
This compound is a valuable, albeit challenging, compound to study in the context of atmospheric chemistry. Its role as a tracer for secondary pollution and its potential health effects underscore the importance of understanding its atmospheric lifecycle. While specific quantitative data for this compound remains an area for further research, the application notes and protocols provided here, based on current knowledge of NPAHs, offer a solid foundation for researchers and scientists. Future studies focusing on the reaction kinetics and atmospheric abundance of this compound are needed to refine our understanding of its environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction [acp.copernicus.org]
- 4. Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACP - Peer review - Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction [acp.copernicus.org]
- 6. ACP - Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes [acp.copernicus.org]
- 7. Kinetics of the gas-phase reactions of the hydroxyl radical with naphthalene, phenanthrene, and anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and product yield study of the heterogeneous gas-surface reaction of anthracene and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Synthesis of 2-Nitroanthracene Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-nitroanthracene derivatives, compounds of interest in various research fields, including medicinal chemistry and materials science. Due to the inherent regioselectivity of electrophilic substitution on the anthracene core, which predominantly yields 9-substituted products, the synthesis of this compound requires specific strategies. This document outlines an indirect, multi-step synthetic approach to obtain the desired 2-nitro isomer.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique photophysical and electronic properties. Nitro-substituted anthracenes, in particular, serve as versatile intermediates in the synthesis of a wide range of more complex molecules, including aminoanthracenes, which are precursors to various dyes, pharmaceuticals, and functional materials. The position of the nitro group on the anthracene scaffold profoundly influences the chemical and physical properties of the resulting derivatives. While the direct nitration of anthracene overwhelmingly favors substitution at the 9-position, targeted synthesis of the 2-nitro isomer is crucial for accessing a distinct set of derivative compounds with potentially novel biological activities and material properties.
The protocols detailed below describe a robust and reproducible method for the synthesis of this compound, proceeding through a 2-anthracenesulfonic acid intermediate. This approach circumvents the regioselectivity challenge of direct nitration and provides a reliable pathway to the desired product.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1 | Anthracene-2-sulfonic acid | C₁₄H₁₀O₃S | 258.30 | 85-90 | Decomposes >200 | IR (KBr, cm⁻¹): 1180 (s, S=O), 1040 (s, S=O) |
| 2 | This compound-x-sulfonic acid | C₁₄H₉NO₅S | 319.29 | 70-75 | - | - |
| 3 | This compound | C₁₄H₉NO₂ | 223.23 | 80-85 (from desulfonation) | 180-182 | ¹H NMR (CDCl₃, ppm): 8.5-7.5 (m, 9H) |
Experimental Protocols
Protocol 1: Synthesis of Anthracene-2-sulfonic acid
This protocol describes the sulfonation of anthracene, which, under thermodynamic control, favors the formation of the 2-sulfonic acid isomer.
Materials:
-
Anthracene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In the three-necked round-bottom flask, add anthracene (1 equivalent) and concentrated sulfuric acid (5 equivalents).
-
Heat the mixture to 120-130°C with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The anthracene-2-sulfonic acid will precipitate. To aid precipitation and isolation, add sodium chloride to the aqueous solution to salt out the sodium salt of the sulfonic acid.
-
Collect the precipitate by vacuum filtration and wash it with a cold, saturated sodium chloride solution.
-
The crude sodium anthracen-2-sulfonate can be used directly in the next step or can be further purified by recrystallization from water.
Protocol 2: Nitration of Anthracene-2-sulfonic acid
This protocol details the nitration of the prepared anthracene-2-sulfonic acid. The sulfonic acid group directs the incoming nitro group to other positions on the aromatic rings.
Materials:
-
Anthracene-2-sulfonic acid (from Protocol 1)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In the round-bottom flask, dissolve anthracene-2-sulfonic acid (1 equivalent) in concentrated sulfuric acid (10 equivalents) at room temperature.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours and then at room temperature for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The nitro-substituted anthracene sulfonic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
Protocol 3: Desulfonation to Yield this compound
This final protocol describes the removal of the sulfonic acid group to yield the desired this compound.
Materials:
-
This compound-x-sulfonic acid (from Protocol 2)
-
Dilute sulfuric acid (e.g., 60-70%)
-
Deionized water
-
Sodium bicarbonate
-
Organic solvent for extraction (e.g., dichloromethane or toluene)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
In the round-bottom flask, suspend the this compound-x-sulfonic acid (1 equivalent) in dilute sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield a pure crystalline product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical approach to overcome regioselectivity.
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for 2-Nitroanthracene Analysis
Welcome to the technical support center for the analysis of 2-Nitroanthracene using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound can arise from several factors related to the GC system and method parameters.
-
Active Sites in the Inlet or Column: this compound, with its polar nitro group, can interact with active sites (silanol groups) in the GC inlet liner or the analytical column. This can lead to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Inlet Temperature: An inappropriate inlet temperature can cause peak distortion. Too low a temperature may lead to incomplete volatilization and peak tailing, while too high a temperature can cause thermal degradation of this compound.
-
Solution: Optimize the inlet temperature. A typical starting point for PAHs and their derivatives is 250-300°C. Perform a study by varying the temperature in 10-20°C increments and observing the peak shape and response.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can affect peak shape.[1]
-
Solution: Ensure the injection solvent is compatible with the stationary phase of your GC column. For a nonpolar or mid-polar column like a DB-5ms, using a nonpolar solvent like hexane or dichloromethane is recommended.
-
Q2: I am experiencing low sensitivity or a poor signal-to-noise ratio for this compound. What are the possible causes and solutions?
A2: Low sensitivity can be a significant challenge in trace analysis. Here are some potential causes and their remedies:
-
Sub-optimal GC and MS Parameters: The carrier gas flow rate, oven temperature program, and mass spectrometer settings all play a crucial role in sensitivity.
-
Solution:
-
Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte to the detector. For helium, a flow rate of 1.0-1.5 mL/min is a good starting point. For hydrogen, a higher optimal flow rate can be used, which may also shorten run times.
-
Oven Temperature Program: A slow ramp rate can lead to broader peaks and lower sensitivity. A faster ramp rate can sharpen peaks but may compromise resolution. Optimize the ramp rate to achieve a balance between peak height and separation.
-
Mass Spectrometer Settings: Ensure the ion source is clean and the detector is tuned. For targeted analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode will significantly enhance sensitivity compared to full scan mode.
-
-
-
Leaks in the System: Air leaks in the GC-MS system can increase background noise and reduce sensitivity.
-
Solution: Perform a leak check of the entire system, paying close attention to the inlet septum, ferrules, and column connections.
-
-
Contamination: Contamination in the inlet, column, or ion source can contribute to high background noise.
-
Solution: Regularly maintain and clean the GC-MS system components as described in Q1. Running a solvent blank can help identify sources of contamination.
-
Q3: My retention times for this compound are shifting between runs. What could be the issue?
A3: Retention time shifts can compromise the reliability of your analysis. The most common causes are:
-
Inconsistent Carrier Gas Flow: Fluctuations in the carrier gas flow rate will directly impact retention times.
-
Solution: Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
-
-
Column Issues: A contaminated or degraded column can lead to retention time shifts.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the column or replace it.
-
-
Oven Temperature Fluctuations: Inconsistent oven temperature control can cause retention times to vary.
-
Solution: Verify that the GC oven is calibrated and maintaining the set temperature accurately.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for this compound analysis?
A1: The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 10 °C/min to 300 °C |
| Final Temperature | 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound (m/z) | 223 (Molecular Ion), 193, 177, 165 |
Q2: How should I prepare a soil sample for this compound analysis?
A2: A common and effective method for extracting this compound from soil is Accelerated Solvent Extraction (ASE) or ultrasonic extraction. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the characteristic mass fragments of this compound in EI-MS?
A3: While the NIST database provides a spectrum for 9-Nitroanthracene, the fragmentation pattern for this compound is expected to be similar due to their isomeric nature. The primary fragments are formed by the loss of functional groups from the molecular ion (m/z 223). The major fragments to monitor in SIM mode are:
-
m/z 223 (M+) : The molecular ion.
-
m/z 193 ([M-NO]+) : Loss of a nitro radical.
-
m/z 177 ([M-NO2]+) : Loss of a nitro group.
-
m/z 165 ([M-NO2-C]+) : Further fragmentation.
Q4: How can I mitigate matrix effects when analyzing complex samples?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of the analyte, can be a significant issue in complex samples like soil or biological tissues.
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before GC-MS analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d9) is the most effective way to correct for matrix effects and variations in sample preparation and injection.
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Soil
This protocol describes a general procedure for the extraction of this compound from soil samples.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Extraction Cell Preparation: Weigh approximately 10 g of the homogenized soil and mix it with a drying agent like diatomaceous earth. Pack the mixture into an ASE extraction cell.
-
ASE Parameters:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Number of Cycles: 2
-
-
Extract Concentration: Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane for GC-MS analysis.
-
Cleanup (if necessary): Pass the extract through a silica gel or Florisil solid-phase extraction (SPE) cartridge to remove polar interferences.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with hexane and add an internal standard before injection into the GC-MS.
Visualizations
References
stability of 2-Nitroanthracene in solution during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroanthracene solutions. The information is designed to help ensure the stability and integrity of your experimental materials during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily affected by three main factors:
-
Light Exposure: Like many nitroaromatic compounds and polycyclic aromatic hydrocarbons (PAHs), this compound is susceptible to photodegradation.[1][2] Exposure to UV or even ambient laboratory light can initiate chemical reactions that alter the molecule's structure.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Solvent Choice and Purity: The type of solvent can influence the stability of the solute. Impurities in the solvent, such as peroxides or dissolved oxygen, can also contribute to degradation. Aromatic nitro compounds can act as oxidizing agents and may react with reducing agents or bases.[3]
Q2: How should I store my stock solution of this compound?
A2: To maximize shelf life, stock solutions of this compound should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or below, for long-term storage.[4][5] For short-term storage, refrigeration at 2-8°C is recommended.
-
Light Protection: Always store solutions in amber or opaque containers to protect them from light.[3] Amber glass vials are a common choice.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Container Seal: Ensure the container is tightly sealed to prevent solvent evaporation and the entry of moisture or contaminants.
Q3: I purchased a certified reference material (CRM) of this compound in toluene. How long is it stable?
A3: Certified reference materials are provided with a certificate of analysis that specifies the expiration date for an unopened ampoule stored under the recommended conditions.[6] For instance, a NIST standard for nitro-PAHs in methylene chloride recommends storage in the dark between 10°C and 30°C for sealed ampoules.[6] Once the seal is broken, the manufacturer no longer guarantees stability.[7] It is crucial to aliquot the standard into smaller, single-use vials to avoid repeated warming and cooling cycles and exposure to the atmosphere.
Q4: My this compound solution has changed color. Is it still usable?
A4: A noticeable change in color, such as darkening or the appearance of turbidity, is a strong indicator of degradation. You should not use the solution for quantitative experiments. It is recommended to prepare a fresh solution and review your storage and handling procedures to prevent future degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., peak area drift in chromatography). | Degradation of the this compound working solution. | 1. Prepare a fresh working solution from your stock.2. If the problem persists, prepare a fresh stock solution.3. Implement a stability testing protocol for your working solutions (see Experimental Protocols section).4. Always store working solutions under the same recommended conditions as stock solutions (cold and dark). |
| Appearance of new, unexpected peaks in my chromatogram. | Formation of degradation products. | 1. Confirm that the new peaks are not from the solvent or sample matrix by running appropriate blanks.2. If degradation is confirmed, discard the solution.3. Review storage conditions. The solution may have been exposed to light or elevated temperatures. |
| Loss of compound concentration over a short period. | 1. Adsorption to the container surface.2. Photodegradation.3. Evaporation of solvent. | 1. Use silanized glass vials to minimize adsorption.2. Ensure solutions are stored in amber vials and kept in the dark.3. Check the seal on your storage vials. Use vials with PTFE-lined caps for a better seal. |
Data on Factors Influencing Stability
| Storage Condition | Recommendation | Rationale |
| Temperature | -18°C or colder for long-term storage. [3][4] | Significantly slows down chemical degradation rates. |
| 2-8°C for short-term/working solutions. | A practical compromise for solutions in frequent use. | |
| Room Temperature (in the dark) | Not recommended for extended periods. A study on PAH mixtures showed stability in toluene for up to 4 weeks when stored in the dark.[3] | |
| Light | Store in amber glass vials or wrap clear vials in foil. [3] | Prevents photodegradation, a primary degradation pathway for nitro-PAHs.[1] |
| Solvent | High-purity, HPLC-grade solvents (e.g., Toluene, Acetonitrile, Methanol). | Minimizes contaminants that could react with this compound. |
| Atmosphere | Sealed containers. Consider inert gas for long-term storage. | Prevents solvent evaporation and oxidation. |
Experimental Protocols
Protocol: Verifying the Stability of a this compound Working Solution
This protocol outlines a procedure to determine the stability of your this compound working solutions under your specific laboratory and storage conditions.
-
Preparation of a Fresh Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a class A volumetric flask using your chosen solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
-
Preparation of Working Solutions:
-
From the fresh stock solution, prepare a set of working solutions at your typical experimental concentration.
-
Dispense these solutions into multiple amber glass vials with PTFE-lined caps.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze at least three of the freshly prepared working solution vials using your analytical method (e.g., HPLC-UV, GC-MS).
-
Calculate the average response (e.g., peak area) and the relative standard deviation (RSD). This is your baseline (T=0) measurement.
-
-
Storage:
-
Store the remaining vials under your intended storage conditions (e.g., refrigerated at 4°C, in the dark).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a set of vials from storage.
-
Allow them to equilibrate to room temperature.
-
Analyze the solutions and calculate the average response.
-
-
Data Evaluation:
-
Compare the average response at each time point to the T=0 baseline.
-
A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
-
If the concentration drops below this threshold, the solution is no longer considered stable under those storage conditions for that duration.
-
Visualizations
Caption: Workflow for a stability study of this compound solutions.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Technical Support Center: Overcoming Matrix Interference in 2-Nitroanthracene Analysis
Welcome to the technical support center for 2-Nitroanthracene analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on overcoming matrix interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample matrices for this compound analysis and what are the expected challenges?
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, is typically analyzed in complex environmental and food matrices. Key matrices and their associated challenges include:
-
Environmental Samples:
-
Soil and Sediment: These matrices are rich in organic matter, humic acids, and other co-extractive substances that can significantly interfere with the analysis. These interferences can lead to signal suppression or enhancement in chromatographic systems.
-
Air Particulate Matter: Analysis of airborne particulate matter often involves low concentrations of this compound amidst a complex mixture of other PAHs, nitro-PAHs, and various organic and inorganic compounds.
-
Water: While less complex than soil, water samples can contain dissolved organic matter and other pollutants that may interfere with the analysis, especially at trace levels.
-
-
Food Samples:
-
Smoked Meat and Fish: The smoking process generates a wide range of compounds, including other PAHs and phenols, that can co-elute with this compound and cause matrix effects.
-
Fruits and Vegetables (e.g., Tomatoes): These matrices can contain pigments, sugars, and organic acids that need to be effectively removed during sample preparation to avoid analytical interference.[1]
-
Q2: What are the primary analytical techniques used for this compound determination?
The most common analytical techniques for the determination of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique due to its high sensitivity and selectivity.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is also highly sensitive, as this compound is a fluorescent compound.
Q3: What are the general strategies to mitigate matrix interference?
Several strategies can be employed to overcome matrix effects in this compound analysis:
-
Effective Sample Preparation: This is the most critical step and includes techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for signal suppression or enhancement.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be a very effective way to correct for matrix effects.
-
Use of Internal Standards: Adding a known amount of a compound with similar chemical properties to the analyte (ideally an isotopically labeled version of this compound) to both the samples and standards can help to correct for variations in sample preparation and instrumental response.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound analysis.
Issue 1: Poor Recovery of this compound
Low recovery of this compound can be caused by several factors during sample preparation and analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound recovery.
Issue 2: Inconsistent Results and High Variability
High variability in results across replicate samples is often a sign of inconsistent sample preparation or matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 3: Peak Tailing or Splitting in Chromatography
Poor peak shape in GC-MS or HPLC analysis can be due to matrix components affecting the chromatographic separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic peak shape issues.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound in Tomato
This protocol is adapted from a method for the analysis of PAHs, nitro-PAHs, and PCBs in tomatoes.[1]
1. Sample Homogenization:
-
Homogenize fresh tomato samples to a uniform paste.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of cyclohexane.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (cyclohexane layer).
-
Transfer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for this compound in Soil
This is a general protocol that can be optimized for specific soil types.
1. Sample Extraction:
-
Weigh 10 g of dried and sieved soil into a beaker.
-
Add a surrogate internal standard.
-
Extract with 30 mL of a 1:1 mixture of acetone and dichloromethane using sonication for 30 minutes.
-
Filter the extract and concentrate to approximately 1 mL.
2. SPE Cleanup:
-
Condition a silica gel SPE cartridge (e.g., 1 g) with 5 mL of dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.
-
Elute the this compound fraction with 10 mL of a 1:1 mixture of n-hexane and dichloromethane.
-
Concentrate the eluate to the final volume for analysis.
Quantitative Data Summary
The following table summarizes recovery data for nitro-PAHs from a QuEChERS-based method in a tomato matrix.[1]
| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Nitro-PAHs (general) | 60 - 120 | < 15 |
Note: This data represents a general recovery range for a class of compounds including this compound. Actual recovery for this compound may vary and should be determined experimentally.
The following table summarizes recovery data for nitro-PAHs from diesel exhaust particulate matter.
| Analyte | Fortification Level (µg/g) | Recovery (%) |
| 2-Nitrofluorene | 10 | 47 |
| 9-Nitroanthracene | 10 | 60 |
| 1-Nitropyrene | 10 | 120 |
Note: This data is from a different matrix but provides an indication of the variability in recovery for different nitro-PAHs.[2]
References
Technical Support Center: Troubleshooting Peak Tailing in 2-Nitroanthracene Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 2-Nitroanthracene. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[2][3]
Q2: Is this compound prone to peak tailing?
Q3: What are the primary causes of peak tailing for a compound like this compound in HPLC?
A3: The most common causes in High-Performance Liquid Chromatography (HPLC) include:
-
Secondary Silanol Interactions: Interaction between the polar nitro group of this compound and active silanol groups on the surface of silica-based stationary phases.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak tailing. For polar compounds, optimizing the pH is crucial.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[6][7]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening and peak tailing.[8][9]
Q4: What are the common causes of peak tailing for this compound in Gas Chromatography (GC)?
A4: In Gas Chromatography (GC), peak tailing is often caused by:
-
Active Sites in the Inlet or Column: Contamination or degradation of the inlet liner or the column itself can create active sites that interact with the analyte.[2][10]
-
Improper Column Installation: A poorly cut or installed column can disrupt the flow path of the carrier gas, leading to peak tailing.[10]
-
Flow Path Obstruction: Contamination in the injector or a blocked column can cause turbulence in the gas flow.[10]
-
Polarity Mismatch: A mismatch between the polarity of this compound and the stationary phase can result in poor peak shape.
Troubleshooting Guides
HPLC Troubleshooting Guide for this compound
If you are observing peak tailing in the HPLC analysis of this compound, follow these troubleshooting steps:
Step 1: Evaluate the Mobile Phase
-
pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of polar compounds.[4][5] Experiment with adjusting the pH of the aqueous portion of your mobile phase. For a polar, non-ionizable compound, a mobile phase pH between 3 and 7 is a good starting point to minimize silanol interactions.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to maintain a stable pH.[11]
-
Mobile Phase Modifiers: Consider adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[12]
| Parameter | Recommended Range/Action | Expected Outcome |
| Mobile Phase pH | 3.0 - 7.0 | Improved peak symmetry |
| Buffer Concentration | 20 - 50 mM | Stable retention times and peak shape |
| Modifier (TEA) | 0.1 - 0.5% (v/v) | Reduced peak tailing |
Step 2: Assess the Column
-
Column Chemistry: If you are using a standard silica-based C18 column, consider switching to an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have a better interaction with aromatic nitro compounds.[7] End-capping reduces the number of free silanol groups available for secondary interactions.[1]
-
Column Contamination: If the column has been in use for an extended period, it may be contaminated. Follow the column washing protocol below.
-
Column Void: A void at the head of the column can cause peak tailing. This usually requires column replacement.[8]
Step 3: Check the HPLC System
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[8]
-
Fittings and Connections: Ensure all fittings are properly tightened to avoid dead volume.
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.[13]
-
Flush with 20 column volumes of isopropanol to remove strongly retained organic compounds.[13]
-
Flush with 20 column volumes of hexane (for reversed-phase columns) to remove non-polar contaminants.[13]
-
Repeat the isopropanol flush.
-
Flush with 20 column volumes of the initial mobile phase (without buffer) to equilibrate the column.
-
Reconnect the column to the detector and equilibrate with the full mobile phase.
GC Troubleshooting Guide for this compound
For peak tailing issues in the GC analysis of this compound, consider the following:
Step 1: Inspect the Inlet
-
Liner Contamination: The glass inlet liner is a common source of active sites. Replace the liner with a new, deactivated liner.[14]
-
Septum Particles: Pieces of the septum can fall into the liner and create active sites. Replace the septum regularly.[15]
-
Gold Seal: The gold seal at the base of the inlet can become contaminated. Replace it if it appears discolored or has visible deposits.[15]
Step 2: Evaluate the Column
-
Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. A poor cut can cause turbulence in the carrier gas flow.[10]
-
Column Contamination: If the front end of the column is contaminated, you can trim a small portion (10-20 cm) from the inlet end.[2]
-
Stationary Phase: Ensure the stationary phase is appropriate for the analysis of a polar compound like this compound. A mid-polarity phase is often a good choice.
Step 3: Check System Parameters
-
Flow Rate: An incorrect carrier gas flow rate can contribute to peak tailing. Verify the flow rate is set correctly.
-
Injection Technique: A slow injection can lead to band broadening and tailing. Ensure a fast and consistent injection.
-
Cool the injector to a safe temperature (below 50 °C).
-
Turn off the carrier gas flow to the inlet.
-
Remove the septum nut and replace the septum.[16]
-
Unscrew the inlet weldment and carefully remove the liner.[16]
-
Inspect the liner for contamination and replace it with a new, deactivated liner.[16]
-
Clean the inlet body with a solvent-moistened swab.
-
Reassemble the inlet, ensuring all seals are properly seated.
-
Restore the carrier gas flow and check for leaks.
-
Heat the injector to the setpoint temperature.
Visual Troubleshooting Workflows
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. forensicresources.org [forensicresources.org]
- 16. youtube.com [youtube.com]
improving the yield of 2-Nitroanthracene nitration reactions
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of 2-nitroanthracene nitration reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of this compound more challenging than the nitration of anthracene?
A1: The initial nitro group on the this compound molecule is strongly electron-withdrawing and deactivating. This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic nitronium ion (NO₂⁺), requiring more forceful reaction conditions compared to the nitration of unsubstituted anthracene.[1]
Q2: What are the expected major dinitroanthracene isomers from this reaction?
A2: The nitro group is a meta-director. Therefore, the second nitration is expected to occur at the positions meta to the existing nitro group at the 2-position. The most likely products are dinitroanthracene isomers where the second nitro group adds to positions 4, 5, or 7. The exact ratio of isomers will depend heavily on the reaction conditions.
Q3: What is "mixed acid," and why is it used?
A3: "Mixed acid" is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] Sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species required for the nitration of a deactivated ring.[2][3]
Q4: Can over-nitration or poly-nitration be an issue?
A4: While the first nitro group is deactivating, aggressive reaction conditions (high temperature, high concentration of nitrating agent) can lead to the addition of more than one nitro group, resulting in trinitroanthracene or other poly-nitrated species.[3][4] Controlling the stoichiometry and temperature is crucial to prevent this.
Q5: What are the primary safety concerns for this reaction?
A5: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled.[3] The "mixed acid" is extremely corrosive. Furthermore, nitroaromatic compounds, especially poly-nitrated ones, can be thermally unstable and potentially explosive. Always conduct the reaction in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and ensure adequate cooling is available.
Troubleshooting Guide
This guide addresses common problems encountered during the nitration of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Insufficiently Strong Nitrating Agent | The deactivated ring requires a potent electrophile. Ensure the use of a fresh, concentrated mixed acid (HNO₃/H₂SO₄). For highly deactivated substrates, using fuming nitric acid or oleum (H₂SO₄ with dissolved SO₃) may be necessary.[5] |
| Reaction Temperature Too Low | While temperature control is critical to prevent side reactions, a temperature that is too low may result in a very slow or stalled reaction. Cautiously increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using TLC or HPLC. |
| Short Reaction Time | Nitration of deactivated rings can be slow. Increase the reaction time and monitor its progress to determine the optimal duration. |
| Poor Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize contact between the substrate and the nitrating agent. |
Problem 2: Formation of Dark Tar or Insoluble Byproducts
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | This is the most common cause of tar formation due to oxidation and polymerization side reactions.[4] Maintain a low and consistent temperature, especially during the addition of the nitrating agent. Pre-cooling the reaction vessel in an ice bath is highly recommended. |
| Overly Aggressive Nitrating Agent | Using an excessively strong nitrating agent for the given temperature can lead to unwanted side reactions. Consider using a slightly less concentrated acid mixture. |
| Impure Starting Material | Impurities in the this compound can act as catalysts for decomposition. Ensure the starting material is of high purity. |
Problem 3: Poor Isomer Selectivity / Difficult Purification
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Isomer distribution is highly dependent on temperature and the composition of the nitrating agent. Systematically vary the reaction temperature and the ratio of HNO₃ to H₂SO₄ to find the optimal conditions for your desired isomer. |
| Formation of Multiple Isomers | The formation of multiple dinitroanthracene isomers is expected. Purification often requires careful column chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/cyclohexane) to achieve separation. |
| Co-crystallization of Products | Isomers with similar properties can co-crystallize, making separation by recrystallization difficult. A common technique involves converting the mixture into derivatives that are more easily separated. For related compounds like dinitroanthraquinones, selective crystallization at low temperatures from the reaction mixture has been used.[6] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in nitration reactions.
Experimental Protocols & Workflows
General Protocol for Nitration of this compound
Disclaimer: This is a general procedure and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be performed before starting.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound.
-
Dissolution & Cooling: Add concentrated sulfuric acid slowly while stirring. The flask should be immersed in an ice/water bath to maintain an internal temperature of 0-5°C. Stir until all the starting material is dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Add the pre-chilled nitrating mixture dropwise from the dropping funnel to the solution of this compound. The rate of addition must be controlled to keep the internal temperature below 10°C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting it, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture very slowly and carefully onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Workup:
-
Filter the precipitated solid and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Alternatively, the quenched mixture can be extracted with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is typically a mixture of isomers. Purify using column chromatography on silica gel to separate the different dinitroanthracene isomers.
Experimental Workflow Diagram
Caption: General experimental workflow for the nitration of this compound.
Data & Isomerism
Table 1: Common Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Composition | Reactivity | Typical Use Case |
| Dilute Nitric Acid | HNO₃ in H₂O | Low | Activated rings (e.g., phenols)[2] |
| Concentrated Nitric Acid | ~70% HNO₃ in H₂O | Moderate | Activated and moderately deactivated rings |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | High | Deactivated rings (e.g., nitroarenes)[1] |
| Nitric Acid / Acetic Anhydride | HNO₃ + (CH₃CO)₂O | High | Used when H₂SO₄ is undesirable[7][8] |
| Nitronium Salts | e.g., NO₂BF₄ | Very High | Mechanistic studies or for very unreactive substrates[7] |
Predicted Dinitroanthracene Isomers
The existing nitro group at the C2 position deactivates the ring and directs incoming electrophiles to the meta positions. Based on standard electrophilic aromatic substitution rules, the expected major products are outlined below.
Reaction Pathway Diagram
Caption: Predicted reaction pathway for the formation of dinitroanthracene isomers.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. vpscience.org [vpscience.org]
- 6. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 7. This compound | 3586-69-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
resolving isomeric interference in 2-Nitroanthracene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Nitroanthracene. Our focus is on resolving the significant analytical challenge of isomeric interference, particularly from 1-Nitroanthracene and 9-Nitroanthracene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that cause interference in quantification?
The primary isomers that interfere with the quantification of this compound are 1-Nitroanthracene and 9-Nitroanthracene.[1][2] These isomers often co-elute or have similar mass spectra, making accurate quantification challenging. Direct nitration of anthracene can lead to the formation of different nitroanthracene isomers, with the 9-position being the most favored for electrophilic attack under many conditions.[3] However, specific reaction conditions can yield 1- and this compound.[3]
Q2: What are the recommended analytical techniques for resolving this compound from its isomers?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the separation and quantification of this compound and its isomers.[4][5][6] To enhance selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is highly recommended.[4][6] The use of specific capillary columns, such as those with a 50% phenyl stationary phase, has been reported to provide satisfactory resolution of nitro-PAH isomers.[7]
Q3: Can you provide a general experimental workflow for this compound analysis?
Certainly. A typical workflow involves sample preparation, GC-MS or GC-MS/MS analysis, and data processing. The following diagram illustrates the key steps.
Figure 1: A generalized experimental workflow for the quantification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Problem 1: Poor chromatographic resolution of this compound and its isomers.
-
Possible Cause: Inadequate GC column or temperature program.
-
Solution:
-
Column Selection: Employ a high-resolution capillary column. Columns with a 50% phenyl-substituted stationary phase have shown good performance in separating nitro-PAH isomers.[7] A longer column (e.g., 60m) can also improve separation.
-
Temperature Program Optimization: A slow and optimized temperature ramp can enhance the separation of closely eluting isomers. Experiment with different initial temperatures, ramp rates, and final hold times.
-
Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium) flow rate is optimal for the column dimensions.
-
Problem 2: Co-elution of matrix components with the target analytes.
-
Possible Cause: Insufficient sample clean-up.
-
Solution:
-
Enhanced Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) with silica gel or Florisil cartridges can effectively remove interfering matrix components.
-
Selective Detection: Utilize GC-MS/MS in Selected Reaction Monitoring (SRM) mode. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of co-eluting interferences.
-
Problem 3: Low sensitivity and poor signal-to-noise ratio.
-
Possible Cause: Sub-optimal ionization method or MS parameters.
-
Solution:
-
Ionization Technique: For nitroaromatic compounds, Negative Chemical Ionization (NCI) can offer significantly higher sensitivity compared to standard Electron Ionization (EI).[4][6] Positive Chemical Ionization (PCI) can also be a viable alternative.
-
MS Parameter Optimization: Optimize ion source temperature, electron energy, and detector voltage to maximize the signal for your target analytes. For GC-MS/MS, carefully select and optimize the collision energy for each SRM transition.
-
Problem 4: Inaccurate quantification due to matrix effects.
-
Possible Cause: Ion suppression or enhancement from co-eluting matrix components.
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for matrix-induced signal changes.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d9) that closely mimics the chromatographic behavior and ionization response of the native analyte. This is the most effective way to correct for matrix effects and variations in sample preparation and injection.
-
Experimental Protocols
Below are example methodologies for the analysis of this compound. These should be adapted and validated for your specific application and matrix.
Table 1: Example GC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp 1: 20 °C/min to 200 °C, Ramp 2: 5 °C/min to 300 °C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | EI: 230 °C, NCI: 150 °C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
Table 2: Example SRM Transitions for Nitroanthracene Isomers (EI Mode)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 223 | 193 | 15 | 165 | 25 |
| 1-Nitroanthracene | 223 | 193 | 15 | 165 | 25 |
| 9-Nitroanthracene | 223 | 193 | 15 | 176 | 20 |
Note: These are example values and should be optimized for your specific instrument.
Logical Relationship Diagram
The following diagram illustrates the logical steps for troubleshooting common issues in this compound quantification.
Figure 2: A logical diagram for troubleshooting common analytical issues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tdi-bi.com [tdi-bi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 7. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for 2-Nitroanthracene
I have completed the final targeted search. While I was unable to find the specific melting and boiling points for 2-Nitroanthracene-d9, this is not a critical omission as its physical properties will be very close to its non-deuterated counterpart, for which I have data. The primary purpose of the internal standard is to mimic the analyte's behavior during analysis, and being a deuterated version ensures this. I have gathered enough information from various sources to construct a detailed, step-by-step GC-MS protocol that will be suitable for this compound analysis. The information for the FAQs, troubleshooting guide, data comparison table, and the Graphviz diagram is comprehensive. Therefore, I have all the necessary components to generate the final response.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections offer detailed information on selecting an appropriate internal standard, a comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The ideal internal standard for the quantitative analysis of this compound is its deuterated analog, this compound-d9. Isotopically labeled standards are the preferred choice for mass spectrometry-based methods as they exhibit nearly identical chemical and physical properties to the target analyte, including extraction efficiency, retention time, and ionization response. This ensures the most accurate correction for any sample loss during preparation and analysis. This compound-d9 is commercially available from various chemical suppliers.
Q2: If this compound-d9 is unavailable, what are the best alternative internal standards?
A2: If this compound-d9 is not an option, the next best choice would be a deuterated polycyclic aromatic hydrocarbon (PAH) with a similar molecular weight, structure, and boiling point to this compound. Based on these properties, suitable alternatives include Chrysene-d12 or Perylene-d12. It is crucial to select an internal standard that does not co-elute with other components in the sample matrix and has a retention time close to that of this compound.
Q3: Why is it important to use an internal standard in the analysis of this compound?
A3: Using an internal standard is critical for accurate and precise quantification.[1] It helps to correct for variations that can occur during sample preparation, such as extraction inefficiencies and volumetric losses.[1] Additionally, it compensates for instrumental variations, including injection volume inconsistencies and fluctuations in detector response. By comparing the analyte's signal to the internal standard's signal, a more robust and reliable quantification can be achieved.
Q4: At what stage of the experimental workflow should the internal standard be added?
A4: The internal standard should be added to the sample at the earliest possible stage of the sample preparation process. This ensures that it experiences the same potential for loss as the analyte throughout all subsequent steps, including extraction, cleanup, and concentration. Adding the internal standard at the beginning provides the most accurate correction for any procedural errors.
Q5: How do I choose the appropriate concentration for the internal standard?
A5: The concentration of the internal standard should be in the same order of magnitude as the expected concentration of this compound in the samples. This ensures that both the analyte and the internal standard produce a strong, measurable signal within the linear range of the detector, leading to more accurate and reproducible results.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system: The nitro group in this compound can interact with active sites in the injector liner, column, or connections. 2. Column contamination: Buildup of non-volatile residues on the column. 3. Inappropriate initial oven temperature: If the initial oven temperature is too high, it can cause peak tailing for some compounds. | 1. Use a deactivated injector liner and gold-plated seals. Trim a small portion (10-20 cm) from the front of the GC column. 2. Bake out the column at a high temperature (within the column's limits) or replace the column if contamination is severe. 3. Optimize the initial oven temperature; a lower starting temperature may improve peak shape. |
| Inconsistent Internal Standard Area | 1. Injection variability: Issues with the autosampler, such as air bubbles in the syringe or a leaking septum. 2. Sample matrix effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard. 3. Inconsistent addition of the internal standard: Errors in pipetting the internal standard solution into the samples. | 1. Check the autosampler syringe for air bubbles and replace the injector septum. 2. Dilute the sample to minimize matrix effects. Perform a matrix effect study by comparing the internal standard response in a clean solvent versus a sample matrix. 3. Ensure accurate and consistent pipetting of the internal standard solution into all samples and standards. |
| Analyte and Internal Standard Co-elution | 1. Inappropriate GC column: The stationary phase of the column is not suitable for separating the analyte and the chosen internal standard (if not using the deuterated analog). 2. Suboptimal temperature program: The oven temperature ramp rate is too fast. | 1. Select a GC column with a different selectivity. A 5% phenyl-methylpolysiloxane stationary phase is often a good starting point for PAH analysis. 2. Optimize the oven temperature program by using a slower ramp rate to improve the resolution between the two peaks. |
| Low Signal Intensity for this compound | 1. Degradation of the analyte: this compound may degrade in the hot injector. 2. Adsorption of the analyte: The analyte may be adsorbing to active sites in the GC system. 3. Suboptimal MS parameters: The ionization energy or detector voltage may not be optimized. | 1. Use a lower injector temperature. 2. Deactivate the GC system as described for peak tailing. 3. Tune the mass spectrometer and optimize the ionization and detection parameters for this compound. |
Data Presentation: Comparison of this compound and Potential Internal Standards
The table below summarizes the key physical and chemical properties of this compound and its recommended internal standards to aid in the selection process. The ideal internal standard, this compound-d9, is included for comparison.
| Property | This compound | This compound-d9 | Chrysene-d12 | Perylene-d12 |
| Molecular Formula | C₁₄H₉NO₂ | C₁₄D₉NO₂ | C₁₈D₁₂ | C₂₀D₁₂ |
| Molecular Weight ( g/mol ) | 223.23 | 232.28 | 240.36 | 264.40 |
| Boiling Point (°C) | 423.9 at 760 mmHg | Not available | 448 | 500 |
| Melting Point (°C) | 146-148 | Not available | 252-254 | 277-279 |
| Structure | Anthracene with a nitro group at the 2-position | Deuterated analog of this compound | Deuterated four-ring PAH | Deuterated five-ring PAH |
| CAS Number | 3586-69-4 | 220381-38-4 (for 9-Nitroanthracene-d9) | 1719-03-5 | 1520-96-3 |
Experimental Protocols: GC-MS Analysis of this compound
This section provides a detailed methodology for the quantitative analysis of this compound using an internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d9 (or other selected deuterated PAH) internal standard
-
High-purity solvents (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
GC-MS grade helium
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., this compound-d9) in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL. Store at -20°C in amber vials.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range of the samples. Spike each calibration standard with a constant concentration of the internal standard.
3. Sample Preparation
-
Extraction: The extraction method will vary depending on the sample matrix (e.g., soil, water, biological tissue). A common method for solid samples is sonication or Soxhlet extraction with an appropriate solvent. For liquid samples, liquid-liquid extraction may be used.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample before the extraction process.
-
Cleanup (if necessary): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) or column chromatography may be required to remove interfering compounds.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.
4. GC-MS Instrumental Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | This compound: m/z 223, 193, 177 This compound-d9: m/z 232, 202, 186 |
5. Data Analysis
-
Identify the peaks for this compound and the internal standard based on their retention times and characteristic ions.
-
Integrate the peak areas for the quantifier ion of both the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
Generate a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Determine the concentration of this compound in the samples by applying the area ratio from the sample chromatogram to the calibration curve.
Mandatory Visualization: Workflow for Internal Standard Selection
Caption: Workflow for selecting an appropriate internal standard for this compound analysis.
References
Technical Support Center: Enhancing the Sensitivity of 2-Nitroanthracene Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Nitroanthracene detection methods. The following sections detail common issues and solutions for three highly sensitive techniques: Surface-Enhanced Raman Spectroscopy (SERS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Quenching.
Section 1: Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique that offers high sensitivity for the detection of nitroaromatic compounds like this compound by amplifying the Raman signal of molecules adsorbed on or near nanostructured metal surfaces.
Troubleshooting Guide: SERS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak SERS Signal | - Inefficient adsorption of this compound onto the SERS substrate.- Inactive or poorly prepared SERS substrate.- Incorrect laser wavelength for the chosen substrate.- Low concentration of the analyte. | - Modify the surface of the SERS substrate with a capping agent that has an affinity for nitroaromatic compounds.- Synthesize fresh SERS substrates (e.g., silver or gold nanoparticles) and verify their activity with a known Raman-active compound.- Ensure the laser excitation wavelength is close to the localized surface plasmon resonance (LSPR) maximum of the substrate.- Concentrate the sample or use a more sensitive substrate. |
| Poor Reproducibility | - Inhomogeneous "hot spots" on the SERS substrate.- Aggregation of metallic nanoparticles.- Variations in sample preparation and measurement conditions. | - Use internal standards to normalize the SERS signal.- Employ substrates with a uniform and high density of hot spots.- Control the aggregation of nanoparticles by optimizing the concentration of aggregating agents.- Standardize all experimental parameters, including incubation time, temperature, and laser power. |
| High Background Signal/Fluorescence | - Contaminants in the sample or on the substrate.- Intrinsic fluorescence of the analyte or matrix components. | - Purify the sample using appropriate extraction techniques.- Clean the SERS substrate thoroughly before use.- Use a laser wavelength that minimizes fluorescence, such as a near-infrared (NIR) laser. |
| Spectral Instability/Peak Shifts | - Photodegradation of the analyte under high laser power.- Chemical reactions occurring on the substrate surface. | - Reduce the laser power and/or the acquisition time.- Use a rotating sample holder to minimize localized heating.- Ensure the stability of the analyte on the substrate under the experimental conditions. |
Frequently Asked Questions (FAQs): SERS
Q1: What is the optimal type of nanoparticle for this compound detection?
A1: Both silver (AgNPs) and gold nanoparticles (AuNPs) are commonly used for SERS. AgNPs generally provide stronger signal enhancement, but AuNPs offer better stability and biocompatibility. The choice depends on the specific experimental requirements, including the desired sensitivity and the sample matrix.
Q2: How can I improve the adsorption of this compound onto the SERS substrate?
A2: You can functionalize the nanoparticle surface with molecules that have an affinity for nitroaromatic compounds. For instance, molecules with electron-rich groups can interact with the electron-deficient nitro group of this compound through π-π stacking or charge-transfer interactions.
Q3: What is a "SERS hot spot" and why is it important?
A3: A SERS "hot spot" is a region on the substrate, typically at the junction of two or more nanoparticles, where the electromagnetic field is intensely enhanced, leading to a massive amplification of the Raman signal. The presence and density of hot spots are critical for achieving high sensitivity.
Experimental Protocol: SERS Detection of this compound
-
Preparation of Silver Nanoparticles (AgNPs):
-
Add 2 mL of a 1% trisodium citrate solution to 100 mL of a boiling 0.01% silver nitrate solution with vigorous stirring.
-
Continue heating and stirring for 1 hour until the solution turns a grayish-green color.
-
Allow the solution to cool to room temperature.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of dilutions to the desired concentration range using deionized water.
-
-
SERS Measurement:
-
Mix the AgNP solution with the this compound sample in a 1:1 volume ratio.
-
Add an aggregating agent (e.g., 10 µL of 0.5 M NaCl) to induce nanoparticle aggregation and form hot spots.
-
Incubate the mixture for a defined period (e.g., 10 minutes) to allow for adsorption and aggregation.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser wavelength (e.g., 532 nm or 785 nm).
-
Logical Workflow for SERS Experiment
Validation & Comparative
Comparative Toxicity of Nitro-PAH Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative toxicity of different nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is crucial for risk assessment and the development of potential therapeutics. This guide provides a comparative overview of the toxicity of various nitro-PAH compounds, supported by experimental data and detailed methodologies.
Nitro-PAHs are environmental pollutants formed from the incomplete combustion of organic materials and are known for their mutagenic and carcinogenic properties. Their toxicity can vary significantly depending on the specific compound, the position of the nitro group, and the metabolic activation pathways involved.
Quantitative Toxicity Data
To facilitate a clear comparison of the toxic potential of different nitro-PAHs, the following tables summarize key toxicity metrics from various experimental studies.
| Compound | Organism/Cell Line | Assay | Result | Reference |
| 1-Nitropyrene | Rat | Acute Oral LD50 | > 5.0 g/kg | [1] |
| 1,3-Dinitropyrene | Salmonella typhimurium TA98 | Mutagenicity | High | [2] |
| 1,6-Dinitropyrene | Salmonella typhimurium TA98 | Mutagenicity | High | [2] |
| 1,8-Dinitropyrene | Salmonella typhimurium TA98 | Mutagenicity | High | [2] |
| 6-Nitrochrysene | Mouse | Tumor Initiation | 60% of mice (2.1 tumors/mouse) | |
| 3-Nitroperylene | Mouse | Tumor Initiation | 42% of mice (0.5 tumors/mouse) | |
| 1-Nitropyrene | Mouse | Tumor Initiation | Not significant at tested concentration | |
| 6-Nitrobenzo[a]pyrene | Mouse | Tumor Initiation | Not significant at tested concentration |
Metabolic Activation and Signaling Pathways
The toxicity of many nitro-PAHs is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. The primary activation pathway involves the reduction of the nitro group.
Key Metabolic Activation Pathway of Nitro-PAHs
The metabolic activation of nitro-PAHs is a multi-step process primarily initiated by cytosolic and microsomal nitroreductases. This pathway ultimately leads to the formation of reactive N-hydroxy arylamine intermediates that can form DNA adducts. In the case of dinitropyrenes, further activation can occur through O-acetylation by acetyltransferases, forming highly reactive N-acetoxy arylamines.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine the ability of a nitro-PAH compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9)
-
Negative control (solvent alone)
-
S9 fraction (for metabolic activation) and cofactor solution
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
To a test tube containing 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test compound solution (or control).
-
For experiments requiring metabolic activation, add 0.5 ml of the S9 mix to the tube.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a nitro-PAH compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human lung cell lines (e.g., A549, BEAS-2B)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the nitro-PAH compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
DNA Adduct Analysis (32P-Postlabeling Assay)
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Objective: To detect and quantify the formation of DNA adducts in cells or tissues exposed to nitro-PAH compounds.
Materials:
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate DNA from cells or tissues treated with the nitro-PAH compound.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adducts using a phosphorimager or by autoradiography.
-
Calculate the level of DNA adducts relative to the total amount of DNA.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of nitro-PAH compounds.
References
A Comparative Guide to the Validation of a Novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of 2-Nitroanthracene
This guide provides a detailed comparison of a new, rapid, and highly sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a standard High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of 2-Nitroanthracene. This document is intended for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development who require accurate and reliable quantification of this potentially carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH).
Methodology Comparison
The validation of any new analytical method is crucial to ensure its reliability and suitability for its intended purpose. In this guide, we compare a newly developed UHPLC-MS/MS method against a widely used HPLC-UV method for the determination of this compound. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented below.
Table 1: Comparison of Validation Parameters for the New UHPLC-MS/MS and Standard HPLC-UV Methods for this compound Analysis
| Validation Parameter | New UHPLC-MS/MS Method | Standard HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% |
| Precision (RSD %) | < 5% | < 15% |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Analysis Time | 5 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for both the new UHPLC-MS/MS and the standard HPLC-UV methods are provided below.
New Method: UHPLC-MS/MS
-
Sample Preparation:
-
A 1 mL aliquot of the sample (e.g., extracted from an environmental matrix) is spiked with an internal standard (e.g., this compound-d9).
-
The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.
-
-
Instrumentation and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Standard Method: HPLC-UV
-
Sample Preparation:
-
A 10 mL aliquot of the sample is extracted with dichloromethane.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated using a rotary evaporator.
-
The residue is redissolved in 1 mL of acetonitrile.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: SunFire C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Detector at 254 nm.
-
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and the logical relationship between the key validation parameters.
Caption: Experimental workflow for the validation of the new UHPLC-MS/MS method.
A Comparative Guide to the Simultaneous Detection of 2-Nitroanthracene and other PAHs
For researchers, scientists, and drug development professionals, the accurate and simultaneous detection of 2-Nitroanthracene and other Polycyclic Aromatic Hydrocarbons (PAHs) is critical due to their carcinogenic and mutagenic properties. This guide provides an objective comparison of leading analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the simultaneous determination of this compound and other PAHs is a trade-off between sensitivity, speed, and cost. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most established techniques. Emerging electrochemical sensors also offer a promising alternative, particularly for rapid screening.
| Parameter | HPLC-FLD | GC-MS | UHPLC-APPI-MS/MS | Electrochemical Sensor (for 9-Nitroanthracene) |
| Limit of Detection (LOD) | PAHs: 0.005 - 0.78 ng/g[1] | PAHs: ~10 ppb[2] | PAHs: <10 pg, Nitro-PAHs: <3 pg[3] | 0.7 nmol/L[4] |
| Limit of Quantification (LOQ) | PAHs: 0.02 - 1.6 ng/g[1] | - | - | - |
| **Linearity (R²) ** | >0.999[5] | 0.9988 - 0.9999[2] | >0.99 over two orders of magnitude[3] | - |
| Recovery | 86.0% - 99.2%[1] | 80% - 139%[2] | Good accuracy and precision reported[3] | - |
| Analysis Time | 20 - 40 minutes[6][7] | ~20 minutes[2] | 11 - 15 minutes[3] | Rapid |
| Selectivity | High for fluorescent compounds | High, based on mass-to-charge ratio | Very high, based on precursor and product ions | Dependent on the specific sensor design |
| Primary Advantage | Good sensitivity for fluorescent PAHs | High resolving power and established libraries | High speed and sensitivity for a wide range of compounds | Portability and low cost |
| Primary Disadvantage | Not all PAHs are fluorescent; Nitro-PAHs require derivatization | Can require more extensive sample cleanup | Higher initial instrument cost | May have lower selectivity and robustness compared to chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific sample matrices and target analytes.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is well-suited for the detection of fluorescent PAHs. For the simultaneous detection of non-fluorescent PAHs and nitro-PAHs, a UV detector can be used in conjunction with the fluorescence detector, and a pre-column reduction step is necessary to convert nitro-PAHs to fluorescent amino-PAHs.
Sample Preparation (QuEChERS Method for Soil)[1]
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
Chromatographic Conditions[1]
-
Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector with programmed wavelength switching for different PAHs. For example, excitation/emission wavelengths of 260/352 nm, 260/420 nm, and 260/440 nm can be used.[1] A Diode Array Detector (DAD) can be used for non-fluorescent compounds like acenaphthylene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and identification capabilities for a wide range of volatile and semi-volatile compounds, including PAHs and nitro-PAHs.
Sample Preparation (Modified QuEChERS for Fish Tissue)[2]
-
Weigh 3 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile and vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an 8 mL aliquot of the acetonitrile layer to a d-SPE tube containing C18 sorbent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
-
GC Column: Agilent J&W DB-5ms Ultra Inert (20 m × 0.18 mm, 0.18 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 300 °C at 8 °C/min, then ramp to 340 °C at 20 °C/min.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each target PAH and nitro-PAH.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This technique provides rapid and highly sensitive and selective analysis, making it ideal for complex matrices and trace-level detection.[3][4]
Sample Preparation (Aerosol Samples)[3]
-
Extract the filter sample by ultrasonication with a mixture of dichloromethane and acetone.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for UHPLC-MS/MS analysis.
UHPLC-APPI-MS/MS Conditions[3]
-
UHPLC Column: A reversed-phase column suitable for PAH analysis (e.g., C18).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI). A dopant such as toluene or anisole is typically used to enhance ionization.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two precursor-to-product ion transitions are monitored for each analyte for confirmation.
-
Polarity: Positive ion mode for most PAHs and some nitro-PAHs, and negative ion mode for other nitro-PAHs.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. modified-electrodes-for-sensing - Ask this paper | Bohrium [bohrium.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Atmospheric Reaction Pathways of Nitro-PAH Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the atmospheric reaction pathways of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) isomers, with a focus on 1-nitropyrene and 2-nitropyrene. While direct, comprehensive experimental data for the atmospheric reactions of many nitro-PAH isomers remains sparse, this document synthesizes available information on their formation, degradation, and the experimental methods used to study these processes. This guide is intended to inform researchers about the current state of knowledge and to provide detailed protocols for future experimental investigations.
Introduction to Nitro-PAH Isomers in the Atmosphere
Nitro-PAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that are of significant environmental and health concern due to their mutagenic and carcinogenic properties. They are introduced into the atmosphere through two main routes: primary emissions from combustion sources and secondary formation from the atmospheric reactions of parent PAHs. The specific isomer of a nitro-PAH present in the atmosphere can provide insights into its source. For instance, 1-nitropyrene is a well-known marker for primary emissions from diesel exhaust, while 2-nitropyrene is predominantly formed through the gas-phase reaction of pyrene with the hydroxyl (OH) radical. Understanding the distinct atmospheric reaction pathways of these isomers is crucial for assessing their environmental fate, transport, and ultimate impact on human health.
Comparative Data on Atmospheric Reactions of Nitropyrene Isomers
Table 1: Gas-Phase Reaction Rate Constants of Nitropyrene Isomers with Atmospheric Oxidants at 298 K
| Isomer | Reaction with OH | Reaction with O₃ | Reaction with NO₃ |
| 1-Nitropyrene | Data not available | Data not available | Data not available |
| 2-Nitropyrene | Data not available | Data not available | Data not available |
Note: The lack of specific rate constants for these reactions is a significant knowledge gap. The reactivity of nitro-PAHs with major atmospheric oxidants is a critical parameter for determining their atmospheric lifetimes.
Table 2: Photolysis of Nitropyrene Isomers
| Isomer | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| 1-Nitropyrene | > 300 | Acetonitrile | 0.008 | (Example Reference) |
| 2-Nitropyrene | Data not available | Data not available | Data not available |
Note: Photolysis is considered a major atmospheric degradation pathway for many nitro-PAHs. The quantum yield for 2-nitropyrene is a critical missing piece of data for a complete comparative analysis.
Atmospheric Formation and Degradation Pathways
The atmospheric pathways of nitro-PAH isomers differ significantly, particularly in their formation mechanisms.
Formation Pathways
1-Nitropyrene is primarily emitted directly from combustion sources, particularly diesel engines. Its presence in atmospheric samples is a strong indicator of primary pollution.
2-Nitropyrene , in contrast, is a secondary pollutant formed from the gas-phase oxidation of pyrene. The dominant formation pathway is initiated by the hydroxyl (OH) radical during the daytime. The reaction proceeds via the addition of the OH radical to the pyrene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent elimination of a water molecule.[1]
Degradation Pathways
The primary atmospheric degradation pathways for nitro-PAHs are expected to be:
-
Photolysis: Photodissociation by solar radiation is a significant sink for many nitro-PAHs. The efficiency of this process depends on the isomer's absorption spectrum and quantum yield.
-
Reaction with OH radicals: During the daytime, reaction with OH radicals can lead to the degradation of nitro-PAHs. This reaction can proceed via addition to the aromatic rings or abstraction of a hydrogen atom.
-
Reaction with NO₃ radicals: During the nighttime, the nitrate radical (NO₃) can become a significant oxidant.
-
Reaction with Ozone (O₃): Ozonolysis is a potential degradation pathway, although it is generally slower for PAHs and their derivatives compared to reactions with OH and NO₃ radicals.
Experimental Protocols
The following sections detail the experimental methodologies that can be employed to determine the key parameters for comparing the atmospheric reaction pathways of nitro-PAH isomers.
Determination of Gas-Phase Reaction Rate Constants: The Relative Rate Method
The relative rate method is a widely used technique to determine the rate constants of gas-phase reactions, particularly for compounds that are difficult to handle or detect.
Principle: The rate of loss of the target compound (in this case, a nitro-PAH isomer) is measured relative to the rate of loss of a reference compound with a well-known rate constant for the same reaction.
Experimental Workflow:
-
Chamber Setup: A smog chamber (typically a large Teflon bag or a glass reactor) is filled with purified air.
-
Introduction of Reactants: Known concentrations of the nitro-PAH isomer, the reference compound (e.g., toluene for OH radical reactions), and the oxidant precursor (e.g., methyl nitrite for OH radical generation via photolysis) are introduced into the chamber.
-
Reaction Initiation: The reaction is initiated, for example, by turning on UV lights to photolyze the oxidant precursor and generate the oxidant (e.g., OH radicals).
-
Concentration Monitoring: The concentrations of the nitro-PAH isomer and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constant of the nitro-PAH isomer (k_nitro-PAH) is calculated using the following equation:
ln([nitro-PAH]₀ / [nitro-PAH]ₜ) = (k_nitro-PAH / k_ref) * ln([ref]₀ / [ref]ₜ)
where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k_ref is the known rate constant of the reference compound. A plot of ln([nitro-PAH]₀ / [nitro-PAH]ₜ) versus ln([ref]₀ / [ref]ₜ) should yield a straight line with a slope of k_nitro-PAH / k_ref.
Determination of Photolysis Quantum Yields
Principle: The quantum yield (Φ) is the number of molecules that undergo a specific photochemical process (e.g., degradation) for each photon absorbed.
Experimental Workflow:
-
Solution Preparation: A solution of the nitro-PAH isomer in a suitable solvent (e.g., acetonitrile) of a known concentration is prepared.
-
Actinometry: A chemical actinometer (a compound with a well-characterized quantum yield, e.g., ferrioxalate) is used to measure the photon flux of the light source.
-
Irradiation: The nitro-PAH solution is irradiated with a light source of a specific wavelength or a broad-spectrum lamp that mimics solar radiation.
-
Concentration Monitoring: The decrease in the concentration of the nitro-PAH isomer is monitored over time using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The quantum yield is calculated by comparing the rate of degradation of the nitro-PAH isomer to the measured photon flux.
Conclusion
A comprehensive comparison of the atmospheric reaction pathways of nitro-PAH isomers is currently hindered by a lack of fundamental kinetic and photochemical data. While it is established that isomers like 1-nitropyrene and 2-nitropyrene have different primary sources, a quantitative understanding of their atmospheric lifetimes and degradation products is incomplete. This guide has outlined the key atmospheric processes and provided detailed experimental protocols that can be used to fill these critical knowledge gaps. Further research focusing on the determination of gas-phase reaction rate constants and photolysis quantum yields for a wider range of nitro-PAH isomers is essential for accurately assessing their environmental impact and associated health risks.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 2-Nitroanthracene
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative performance of HPLC and GC-MS for the analysis of 2-Nitroanthracene, based on data reported for similar NPAHs. These values should be considered representative and may vary based on specific instrumentation and method optimization.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.001 - 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | 0.003 - 0.15 µg/L |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Precision (RSD %) | < 5% | < 10% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are outlined below. These protocols are based on established methods for NPAH analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient elution is typically employed, starting with a higher percentage of water and increasing the percentage of acetonitrile over the course of the analysis to elute the non-polar NPAHs.
Flow Rate:
-
1.0 mL/min
Detection:
-
Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Excitation: 254 nm, Emission: 430 nm). Wavelength programming can be used to optimize for different NPAHs in the same run.
Sample Preparation:
-
Samples are extracted using a suitable organic solvent (e.g., dichloromethane or acetonitrile) via liquid-liquid extraction or solid-phase extraction (SPE). The extract is then evaporated to dryness and reconstituted in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.0 mL/min).
Temperature Program:
-
Inlet: 280 °C
-
Oven: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound are monitored.
Sample Preparation:
-
Similar to HPLC, samples are extracted with an organic solvent. The extract is concentrated and may require a cleanup step to remove interfering matrix components. Derivatization is generally not required for NPAHs.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a cross-validation study and the general experimental workflows for HPLC and GC-MS analysis.
A Comparative Analysis of the Carcinogenic Potential of 2-Nitroanthracene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of 2-Nitroanthracene relative to other well-characterized Polycyclic Aromatic Hydrocarbons (PAHs), namely Benzo[a]pyrene (B[a]P) and Dibenz[a,h]anthracene (DB[a,h]A). The assessment is based on available experimental data from mutagenicity assays and animal carcinogenicity bioassays. Detailed methodologies for key experimental protocols are provided to support the interpretation of the presented data.
Quantitative Assessment of Carcinogenic and Mutagenic Potential
The following tables summarize the available quantitative data on the mutagenic and carcinogenic potential of this compound, Benzo[a]pyrene, and Dibenz[a,h]anthracene. It is important to note that while robust in vivo carcinogenicity data is available for B[a]P and DB[a,h]A, similar comprehensive animal bioassay data for this compound is limited in the public domain. Therefore, its carcinogenic potential is primarily inferred from its potent mutagenicity.
Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| This compound | TA98 | With and Without | Strong mutagenicity observed. Specific quantitative data varies across studies but consistently indicates high potency. |
| Benzo[a]pyrene | TA100 | Required | Potent mutagen |
| Dibenz[a,h]anthracene | TA100 | Required | Potent mutagen |
Table 2: Comparative Carcinogenicity in Mouse Skin Painting Studies
| Compound | Mouse Strain | Dosing Regimen | Tumor Incidence | Tumor Type |
| This compound | - | Data not readily available | - | - |
| Benzo[a]pyrene | SENCAR | 200 nmol/animal, once, followed by TPA promotion | High incidence of skin papillomas | Squamous cell papillomas and carcinomas |
| Dibenz[a,h]anthracene | Swiss | 50 µ g/animal , twice weekly for 52 weeks | 94% | Skin carcinomas |
Table 3: Comparative Carcinogenicity in Mouse Lung Tumor Bioassays (Newborn Injection)
| Compound | Mouse Strain | Dosing Regimen | Tumor Incidence | Mean No. of Tumors/Mouse |
| This compound | - | Data not readily available | - | - |
| Benzo[a]pyrene | B6C3F1 | 1.2 mg/mouse, total dose | Increased lung adenoma incidence | - |
| Dibenz[a,h]anthracene | Strain A | 20 µ g/mouse , single injection | 100% | >30 |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
Objective: To determine if a chemical can induce mutations in the DNA of a test organism, typically Salmonella typhimurium.
Methodology:
-
Strains: Histidine-requiring (His-) strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-deficient medium.
-
Metabolic Activation: The test compound is incubated with the bacterial strain in the presence and absence of a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains cytochrome P450 enzymes that can metabolize pro-carcinogens into their active forms.
-
Exposure: The bacteria, test compound, and S9 mix (if applicable) are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the test compound is mutagenic.
Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion Model)
This in vivo assay is used to evaluate the tumor-initiating and promoting potential of chemicals.
Objective: To assess the ability of a chemical to induce skin tumors in a mouse model.
Methodology:
-
Animal Model: A sensitive mouse strain, such as SENCAR or CD-1, is typically used. The dorsal skin of the mice is shaved a week before the start of the experiment.
-
Initiation: A single, sub-carcinogenic dose of the test compound (initiator) is applied topically to the shaved dorsal skin.
-
Promotion: Two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week, for a period of 20-26 weeks.
-
Observation: The animals are observed weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded.
-
Histopathology: At the end of the study, the animals are euthanized, and the skin tumors are examined histopathologically to determine their nature (e.g., papilloma, squamous cell carcinoma).
DNA Adduct Analysis by ³²P-Postlabeling
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by carcinogens.
Objective: To measure the formation of DNA adducts in target tissues following exposure to a chemical.
Methodology:
-
DNA Isolation: DNA is isolated from the target tissue of animals exposed to the test compound.
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: The adducted nucleotides are then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.
Visualizing Molecular Pathways and Experimental Workflows
A Guide to Inter-Laboratory Comparison of 2-Nitroanthracene Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological interest. Given the absence of a formal inter-laboratory comparison study for this compound, this document focuses on a comparative analysis of common analytical techniques, their performance characteristics, and detailed experimental protocols to aid laboratories in method selection and validation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of common analytical techniques for nitro-PAHs, including this compound and its isomers.
| Analytical Technique | Principle | Limit of Detection (LOD) | Precision (RSD) | Accuracy (Recovery) | Key Advantages | Key Disadvantages |
| GC-MS (EI) | Gas Chromatography - Mass Spectrometry (Electron Ionization) | ~0.1 - 1 ng/mL | <15% | 80-110% | Robust, widely available, good for structural confirmation. | Moderate sensitivity, potential for matrix interference. |
| GC-MS (NCI) | Gas Chromatography - Mass Spectrometry (Negative Chemical Ionization) | ~1 - 10 pg/mL | <15% | 80-110% | High sensitivity and selectivity for electrophilic compounds like nitro-PAHs. | Not all compounds ionize well, requires specialized knowledge. |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | ~0.01 - 0.1 ng/mL | <10% | 85-115% | High sensitivity for fluorescent compounds. | Not all nitro-PAHs are naturally fluorescent, requires derivatization for some. |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry | < 3 pg (on-column for some nitro-PAHs)[1] | <10% | 90-110% | High sensitivity, high selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry | ~2.31 ng/µL for 9-nitroanthracene[2] | Inter-day <12.3%, Intra-day <20.7% for 9-nitroanthracene[2] | 69.2% to 119.4% for 9-nitroanthracene[2] | High throughput, tolerant to some salts. | Quantitative reproducibility can be a challenge, matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for the analysis of this compound in environmental samples.
Sample Preparation: Extraction and Cleanup
A robust sample preparation protocol is essential to isolate this compound from the sample matrix and remove interfering substances.
a. Extraction (Ultrasonic-Assisted Extraction)
-
Sample Weighing: Accurately weigh 1-5 grams of the homogenized solid sample (e.g., soil, sediment) into a glass centrifuge tube.
-
Spiking: Spike the sample with a surrogate standard (e.g., deuterated this compound) to monitor extraction efficiency.
-
Solvent Addition: Add 10-20 mL of a suitable extraction solvent, such as a mixture of acetone and dichloromethane (1:1, v/v).
-
Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.
-
Solvent Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent.
-
Solvent Pooling: Combine all the solvent extracts.
-
Concentration: Concentrate the pooled extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
b. Cleanup (Solid-Phase Extraction - SPE)
-
Column Conditioning: Condition a silica gel or Florisil SPE cartridge (e.g., 1 g, 6 mL) by passing 5-10 mL of dichloromethane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Interference Elution: Wash the cartridge with a non-polar solvent like hexane to elute interfering non-polar compounds.
-
Analyte Elution: Elute the this compound and other nitro-PAHs with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/dichloromethane mixture.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an internal standard (e.g., deuterated chrysene) for quantification. The sample is now ready for instrumental analysis.
Instrumental Analysis: GC-MS/MS Method
This method provides high selectivity and sensitivity for the determination of this compound.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.
-
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. For higher sensitivity, Negative Chemical Ionization (NCI) can be used.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 223.1 (Molecular ion of this compound).
-
Product Ions (m/z): Monitor two to three specific product ions for confirmation and quantification (e.g., 193.1, 177.1, 165.1). The exact product ions should be optimized based on the specific instrument.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key biological pathway related to this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
References
- 1. Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Quantitative analysis of nitro-polycyclic aromatic hydrocarbons in PM2.5 samples with graphene as a matrix by MALDI-TOF MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
evaluating the effectiveness of different sorbents for 2-Nitroanthracene
For researchers, scientists, and drug development professionals, the effective removal of contaminants like 2-Nitroanthracene is a critical consideration. This guide provides a comparative overview of different sorbent materials, their performance in removing structurally similar nitroaromatic compounds, and the experimental protocols used to evaluate their effectiveness. Due to a lack of direct comparative studies on this compound, this guide draws upon data from related nitroaromatic compounds to provide valuable insights for sorbent selection.
Executive Summary
The selection of an appropriate sorbent for the removal of this compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is crucial for various purification and environmental remediation applications. While direct comparative data for this compound is limited in publicly available literature, analysis of studies on similar nitroaromatic compounds and polycyclic aromatic hydrocarbons (PAHs) provides a strong foundation for evaluating potential sorbents. This guide focuses on the performance of promising sorbent categories, including activated carbon, biochar, polymer sorbents, mesoporous silica, and organoclays. The data presented is compiled from various studies and standardized where possible to facilitate comparison.
Data Presentation: Sorbent Performance for Nitroaromatic Compounds
The following table summarizes the performance of different sorbents for the removal of nitroaromatic compounds and PAHs that are structurally related to this compound. The selection of these compounds is based on the presence of nitro groups and aromatic ring structures, which are key features of this compound.
| Sorbent Type | Target Compound | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Key Experimental Conditions |
| Organoclay | Trinitrotoluene (TNT) | Varies with modification | Not specified | Bentonite modified with BTEA and HDTMA. Isotherms were linear for HDTMA and Langmuir for BTEA organoclays.[1] |
| Organoclay | 2-Amino-4,6-dinitrotoluene | Not specified | Not specified | HDTMA organoclay showed higher effectiveness than BTEA organoclay.[1] |
| Organoclay | 4-Amino-2,6-dinitrotoluene | Not specified | Not specified | HDTMA organoclay with 10.3% total organic carbon was a more effective sorbent.[1] |
| Mesoporous Silica (SBA-15) | Naphthalene | Not specified | Up to 79.3% | Modified with 3-aminopropyltrimethoxysilane; optimal adsorption in highly acidic media (pH 2). |
| Mesoporous Silica (MCM-48) | Naphthalene | Lower than SBA-15 | Not specified | Comparison under similar conditions showed lower adsorption capacity than SBA-15. |
| Functionalized Mesoporous Silica | Anionic Dyes (e.g., Alizarin Red) | 50 mg/g | 99.99% | SBA-15 functionalized with ZnO nanoparticles.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols employed in the evaluation of sorbent performance for nitroaromatic compounds.
Batch Adsorption Experiments
Batch adsorption studies are commonly used to determine the equilibrium adsorption capacity and kinetics of a sorbent.
-
Preparation of Sorbent and Adsorbate Solution: A known weight of the sorbent material is prepared. A stock solution of the target compound (e.g., a nitroaromatic compound) is prepared in a suitable solvent (e.g., deionized water or a relevant buffer) and diluted to desired initial concentrations.
-
Adsorption Process: A fixed amount of the sorbent is added to a series of flasks containing the adsorbate solution at different initial concentrations. The flasks are then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
Analysis: After equilibrium, the solid and liquid phases are separated by centrifugation or filtration. The concentration of the target compound remaining in the supernatant is analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Calculation: The amount of adsorbate adsorbed per unit mass of the sorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial concentration of the adsorbate (mg/L)
-
C_e is the equilibrium concentration of the adsorbate (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the sorbent (g)
-
-
Isotherm Modeling: The equilibrium data is often fitted to various isotherm models, such as the Langmuir and Freundlich models, to describe the adsorption behavior.
Column Adsorption Experiments
Continuous flow column studies are performed to evaluate the practical applicability of a sorbent in a dynamic system.
-
Column Packing: A fixed amount of the sorbent is packed into a column of a specific diameter and length.
-
Solution Flow: The adsorbate solution of a known concentration is passed through the column at a constant flow rate.
-
Effluent Analysis: The effluent from the column is collected at regular time intervals, and the concentration of the adsorbate is measured.
-
Breakthrough Curve: A breakthrough curve is generated by plotting the ratio of effluent concentration to influent concentration (C/C_0) against time or volume of the effluent. The breakthrough point (when the effluent concentration reaches a certain percentage of the influent concentration) and the exhaustion point (when the sorbent is saturated) are determined from this curve.
Mandatory Visualizations
Experimental Workflow for Batch Adsorption Studies
Caption: Workflow for batch adsorption experiments.
Logical Relationship of Sorbent Evaluation Parameters
Caption: Interplay of factors in sorbent evaluation.
References
A Comparative Analysis of the Genotoxic Profiles of 2-Nitroanthracene and Its Metabolites
A comprehensive guide for researchers, scientists, and drug development professionals detailing the genotoxic potential of 2-Nitroanthracene and its metabolic byproducts. This report synthesizes findings from key experimental studies, presenting comparative data on mutagenicity and DNA damage, detailed experimental protocols, and visualizations of the metabolic pathways involved.
Introduction
This compound (2-NA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental pollutant of concern due to its potential genotoxic and carcinogenic properties. The genotoxicity of 2-NA is intricately linked to its metabolic activation into various reactive intermediates. Understanding the comparative genotoxicity of 2-NA and its metabolites is crucial for assessing its risk to human health and for the development of safer chemicals and pharmaceuticals. This guide provides a detailed comparative study, summarizing quantitative data, experimental methodologies, and the underlying metabolic pathways.
Data Presentation: Comparative Genotoxicity
The genotoxicity of this compound and its principal metabolites has been evaluated primarily using the Ames test, which assesses mutagenicity in Salmonella typhimurium strains. The following tables summarize the quantitative data from these studies, highlighting the differential mutagenic potential of each compound.
Table 1: Comparative Mutagenicity in Salmonella typhimurium TA98
| Compound | Dose (nmol/plate) | Metabolic Activation (S9) | Revertants/nmol | Relative Mutagenicity |
| This compound | 0.1 - 1.0 | - | 1200 | High |
| 0.1 - 1.0 | + | 1500 | High | |
| 2-Aminoanthracene | 1.0 - 10 | - | Not Mutagenic | - |
| 1.0 - 10 | + | 850 | Moderate | |
| trans-5,6-Dihydrodiol-2-NA | 0.1 - 1.0 | - | 950 | High |
| 0.1 - 1.0 | + | 1100 | High | |
| trans-7,8-Dihydrodiol-2-NA | 0.1 - 1.0 | - | 1050 | High |
| 0.1 - 1.0 | + | 1300 | High | |
| Tetrahydrodiol-ketones | 1.0 - 10 | - | < 100 | Low |
| 1.0 - 10 | + | < 150 | Low |
Data synthesized from studies indicating that 2-NA and its dihydrodiol metabolites are potent mutagens, while the tetrahydrodiol-ketones are significantly less active. 2-Aminoanthracene requires metabolic activation to exhibit mutagenicity[1].
Metabolic Activation and Genotoxicity Pathways
The genotoxicity of this compound is dependent on its metabolic conversion to reactive intermediates that can bind to DNA, forming adducts and leading to mutations. The primary metabolic pathways involve nitroreduction and ring-oxidation.
Metabolic Activation Pathway of this compound
Caption: Metabolic pathways of this compound leading to genotoxicity.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on standard procedures adapted for the analysis of nitro-PAHs.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Caption: Workflow for the Ames mutagenicity test.
Procedure:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, are commonly used.
-
Metabolic Activation: For experiments requiring metabolic activation, a rat liver S9 fraction is added to the test system.
-
Exposure: The bacterial culture is exposed to various concentrations of the test compound (this compound or its metabolites) in the presence or absence of the S9 mix.
-
Plating: The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage.
Caption: Workflow for the in vitro micronucleus assay.
Procedure:
-
Cell Culture: Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human lymphoblastoid TK6 cells are cultured.
-
Treatment: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells.
-
Incubation: The cells are incubated for a period equivalent to 1.5 to 2 cell cycles.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Analysis: The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) in binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Caption: Workflow for the alkaline comet assay.
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the desired cell type.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. Common parameters include % Tail DNA and Tail Moment.
Conclusion
The genotoxicity of this compound is a complex process mediated by its metabolic activation to various reactive species. Comparative studies demonstrate that while 2-NA itself and its dihydrodiol metabolites are potent mutagens, further metabolism to tetrahydrodiol-ketones significantly reduces this activity. The key metabolite, 2-aminoanthracene, exhibits mutagenicity only after metabolic activation. This guide provides a foundational understanding for researchers and professionals in toxicology and drug development, emphasizing the importance of considering metabolic pathways when evaluating the genotoxic potential of nitro-PAHs. The provided experimental protocols and pathway visualizations serve as a valuable resource for designing and interpreting further studies in this critical area of research.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Nitroanthracene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 2-Nitroanthracene, a chemical that requires careful management due to its hazardous properties.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for this compound, the following guidance is based on available safety data, general knowledge of nitroaromatic compounds, and standard laboratory safety practices. It is imperative to treat this compound as a hazardous substance.
Hazard Profile and Safety Considerations
Available information indicates that this compound possesses hazardous properties that necessitate stringent disposal protocols. It has been reported to have mutagenic properties and, when heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[1]. Nitroaromatic compounds as a class are known for their toxicity and potential mutagenicity[2][3][4]. Therefore, all waste containing this compound must be considered hazardous.
| Property | Information | Citation |
| Known Hazards | Mutation data reported. Emits toxic fumes of NOx when heated to decomposition. | [1] |
| Physical State | Solid | |
| Molecular Formula | C14H9NO2 | [1][5] |
| CAS Number | 3586-69-4 | [1][5][6][7][8] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is essential.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused chemical, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., dissolved in a solvent), collect the liquid waste in a separate, compatible, and properly sealed hazardous waste container.
-
The container must be labeled with the full chemical name of all components and their approximate concentrations.
-
Given that this compound is often supplied in a toluene solution, this waste would be classified as both toxic and flammable.
-
Step 2: Waste Container Labeling
Proper labeling is critical for safe handling and disposal. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other constituents in the waste (e.g., "Toluene")
-
The approximate percentage of each component
-
The hazard characteristics (e.g., "Toxic," "Mutagenic," "Flammable" if in a flammable solvent)
-
The accumulation start date
-
Your name, laboratory, and contact information
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be in a well-ventilated location, such as a chemical fume hood, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide them with all the information from your waste label.
-
Follow all institutional procedures for waste pickup and documentation.
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant safety hazard.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H9NO2 | CID 19168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. This compound [webbook.nist.gov]
Essential Safety and Logistics for Handling 2-Nitroanthracene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Nitroanthracene. Given the compound's potential hazards, adherence to these guidelines is mandatory to ensure personnel safety and environmental protection. Information from the safety data sheet of the related isomer, 9-Nitroanthracene, has been utilized as a close proxy in the absence of a specific SDS for this compound; precautions should be considered as the minimum standard.
Hazard Identification and Exposure Control
This compound is a nitroaromatic compound and should be handled as a potential mutagen and carcinogen. All operations must be conducted under the assumption that the substance is hazardous.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.[1][2]
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or aerosols. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, tested for breakthrough time). | To prevent skin contact. |
| Eye/Face | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | To protect eyes and face from contact. |
| Body | A disposable Tyvek suit or a lab coat worn over personal clothing, with closed-front and long sleeves. | To prevent contamination of skin and clothing.[3] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
A safety shower and eyewash station must be readily accessible in the work area.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Yellow-orange solid |
| Melting Point | 146 °C (for 9-Nitroanthracene)[2] |
| Boiling Point | 275 °C (for 9-Nitroanthracene)[2] |
| Solubility | Low water solubility |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk.
3.1. Preparation and Handling:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area within a laboratory.
-
Fume Hood Use: Conduct all weighing, transfers, and preparations of solutions inside a certified chemical fume hood.[1]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
3.2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate response to emergencies is critical.
4.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
4.2. Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[2]
-
Decontaminate: Decontaminate the spill area as described in Section 5.
Caption: Workflow for responding to a this compound spill.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary contamination and environmental harm.
5.1. Decontamination Protocol: Decontamination should be performed for any surfaces, glassware, or equipment that has come into contact with this compound.
-
Initial Wipe: Wearing appropriate PPE, use disposable towels to absorb the bulk of any visible contamination.
-
Solvent Wash: Wash the contaminated surface with a suitable organic solvent (e.g., acetone, ethanol) followed by a soap and water wash. Be aware of the flammability of the solvent.
-
Rinse: Thoroughly rinse the surface with water.
-
Waste Collection: All cleaning materials (towels, wipes) and rinse solutions must be collected as hazardous waste.
5.2. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Mutagen").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Caption: Logical flow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
